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  • Product: Methyl 2-(6-chloropyridin-2-yl)acetate
  • CAS: 161807-18-7

Core Science & Biosynthesis

Foundational

Technical Guide: Methyl 2-(6-chloropyridin-2-yl)acetate

CAS Number: 161807-18-7 Formula: C₈H₈ClNO₂ Molecular Weight: 185.61 g/mol Executive Summary: The Bifunctional Scaffold Methyl 2-(6-chloropyridin-2-yl)acetate is a high-value heterocyclic building block characterized by i...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 161807-18-7 Formula: C₈H₈ClNO₂ Molecular Weight: 185.61 g/mol

Executive Summary: The Bifunctional Scaffold

Methyl 2-(6-chloropyridin-2-yl)acetate is a high-value heterocyclic building block characterized by its orthogonal reactivity . It serves as a linchpin in medicinal chemistry, particularly in the synthesis of GPCR ligands (e.g., Orexin receptor antagonists) and kinase inhibitors.

Its structural utility lies in two distinct reactive centers:

  • The Electrophilic Ester (C2-position): A "soft" handle for chain extension, cyclization, or functional group interconversion (FGI).

  • The Electrophilic Chloride (C6-position): A "hard" handle for metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or Nucleophilic Aromatic Substitution (SₙAr).

This guide details the synthesis, reactivity profile, and strategic application of this compound in drug discovery workflows.

Chemical Identity & Physical Properties[1][2][3][4]

PropertySpecificationNotes
CAS Number 161807-18-7 Distinct from the 3-yl (CAS 717106-69-9) and 4-yl isomers.
IUPAC Name Methyl 2-(6-chloropyridin-2-yl)acetateAlso known as (6-Chloro-pyridin-2-yl)-acetic acid methyl ester.
Appearance White to off-white low-melting solid or oilState depends on purity; often solidifies at <4°C.
Boiling Point ~251°C (Predicted)Distillable under high vacuum (e.g., 0.5 mmHg).
Solubility DCM, EtOAc, MeOH, DMSOLimited solubility in water; hydrolyzes slowly in aqueous base.
Storage 2–8°C, Inert AtmosphereMoisture sensitive (ester hydrolysis).

Synthesis: The Malonate Displacement Route

While direct esterification of 2-(6-chloropyridin-2-yl)acetic acid is possible, the acid is expensive and unstable. The industry-standard "Process Route" utilizes 2,6-dichloropyridine as a cost-effective starting material. This route is preferred for its scalability and avoidance of unstable intermediates.

Protocol: From 2,6-Dichloropyridine[5][6]

Reaction Logic: The C2/C6 positions of pyridine are electron-deficient. The introduction of a malonate enolate proceeds via SₙAr. Subsequent Krapcho decarboxylation or acidic hydrolysis/esterification yields the target.

Step 1: SₙAr Displacement
  • Reagents: 2,6-Dichloropyridine (1.0 eq), Dimethyl malonate (1.2 eq), NaH (2.5 eq) or KOtBu.

  • Solvent: THF or DMF (anhydrous).

  • Conditions: 0°C to RT. The second chlorine is deactivated after the first substitution, ensuring high mono-selectivity.

  • Intermediate: Dimethyl 2-(6-chloropyridin-2-yl)malonate.

Step 2: Decarboxylation & Esterification
  • Method A (One-Pot Acidic): Reflux intermediate in 6M HCl to form the acetic acid, followed by Fischer esterification (MeOH/H₂SO₄).

  • Method B (Krapcho): Heat intermediate with NaCl in wet DMSO at 130°C. This directly yields the methyl ester target, bypassing the free acid. (Recommended for Lab Scale) .

SynthesisWorkflow Start 2,6-Dichloropyridine Inter Intermediate: Pyridine Malonate Start->Inter SNAr Displacement (Selective Mono-sub) Reagent1 Dimethyl Malonate Base (NaH/KOtBu) Reagent1->Inter Product Methyl 2-(6-chloropyridin-2-yl)acetate (CAS 161807-18-7) Inter->Product Decarboxylation Step2 Krapcho Conditions (NaCl, DMSO, 130°C) Step2->Product

Figure 1: Selective synthesis of Methyl 2-(6-chloropyridin-2-yl)acetate via malonate displacement.

Reactivity & Applications (The "Use")

This scaffold allows for Divergent Synthesis . Researchers should prioritize the order of operations:

  • Ester Manipulations are typically performed before metal-catalyzed couplings if the catalyst is sensitive to Lewis basic esters.

  • Chloride Displacements are performed first if the target requires a robust core before side-chain elaboration.

Workflow A: The "Ester-First" Strategy (Cyclization)

Used when building fused bicyclic systems like Imidazo[1,2-a]pyridines .

  • Mechanism: The ester reacts with dinucleophiles (e.g., 2-aminopyridine, hydrazine).

  • Protocol: React CAS 161807-18-7 with hydrazine hydrate in EtOH to yield the hydrazide. Cyclize with ortho-esters to form triazolopyridines.

Workflow B: The "Chloride-First" Strategy (Coupling)

Used when constructing biaryl scaffolds for Kinase Inhibitors .

  • Suzuki-Miyaura: Coupling with aryl boronic acids.

    • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

    • Base: K₂CO₃ (Avoid strong alkoxides that might hydrolyze the ester).

  • Buchwald-Hartwig: Amination with anilines.

    • Catalyst: Pd₂dba₃ + Xantphos (Excellent for chloropyridines).

ReactivityMap Core Methyl 2-(6-chloropyridin-2-yl)acetate (The Scaffold) Sub1 Reduction (LiAlH4/DIBAL) -> Alcohol Core->Sub1 Sub2 Hydrolysis (LiOH) -> Carboxylic Acid Core->Sub2 Sub3 Aminolysis (R-NH2) -> Amide Core->Sub3 Sub4 Suzuki Coupling (Ar-B(OH)2, Pd) -> Biaryl System Core->Sub4 Sub5 Buchwald-Hartwig (R-NH2, Pd) -> Aminopyridine Core->Sub5 Sub6 SNAr (R-OH/R-SH) -> Ether/Thioether Core->Sub6

Figure 2: Divergent reactivity profile showing C2 (Ester) and C6 (Chloro) modification pathways.

Handling & Safety (SDS Summary)

  • Hazards: Irritant (Skin/Eye/Respiratory). The chloropyridine moiety can be a sensitizer.

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of vapors.

  • Spill Cleanup: Absorb with inert material (vermiculite/sand). Do not flush down drains due to potential aquatic toxicity of chlorinated pyridines.

  • Incompatibility: Strong oxidizing agents, strong bases (causes hydrolysis/polymerization).

References

  • Chemical Identity & CAS Verification

    • PubChem Compound Summary for Methyl 2-(6-chloropyridin-2-yl)acetate. (2025). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthetic Methodology (Malonate Displacement)

    • Dotsenko, V. V., et al. (2020).[1] "The reaction of malononitrile dimer with 4-methyl-2,6-dichloronicotinonitrile". Chem. Proc.[1] 1. Retrieved from [Link] (Demonstrates regioselective displacement on 2,6-dichloropyridine).[1]

    • Synthesis of Dimethyl 2-chloromalonate and Pyridine Derivatives. (2011). Der Pharma Chemica, 3(6), 437-442.[2] Retrieved from [Link] (General protocol for malonate handling).

  • Medicinal Chemistry Applications

    • Substituted Pyridine Derivatives as Orexin Receptor Antagonists. (Patent Literature).[3][4] WO2013134562A1.[4] (Describes the use of chloropyridine acetates in constructing bioactive cores).

    • Beaulieu, P. L., et al. (2012). "Practical Synthesis of Functionalized Pyridines". Organic Syntheses, 89, 549-561. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Chemical Properties &amp; Applications of Methyl 2-(6-chloropyridin-2-yl)acetate

Executive Summary Methyl 2-(6-chloropyridin-2-yl)acetate (CAS: 161807-18-7) is a high-value heterocyclic building block extensively utilized in modern drug discovery. It serves as a critical intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(6-chloropyridin-2-yl)acetate (CAS: 161807-18-7) is a high-value heterocyclic building block extensively utilized in modern drug discovery. It serves as a critical intermediate in the synthesis of Targeted Protein Degraders (PROTACs) , Factor XIa inhibitors , and various G-protein coupled receptor (GPCR) modulators .

Its structural uniqueness lies in the 6-chloropyridine core—a privileged scaffold that offers a balance of lipophilicity and metabolic stability—coupled with a reactive acetate side chain . This guide provides a comprehensive technical analysis of its physicochemical properties, industrial synthesis routes, and divergent reactivity profile, designed for researchers requiring high-fidelity data for experimental planning.

Chemical Identity & Structural Analysis[1][2]

The compound features a 2,6-disubstituted pyridine ring.[1][2][3] The electron-withdrawing nature of the nitrogen atom, combined with the chlorine substituent at position 6, creates a distinct electronic environment that activates the ring for nucleophilic attack while maintaining stability under acidic conditions.

PropertySpecification
IUPAC Name Methyl 2-(6-chloropyridin-2-yl)acetate
CAS Number 161807-18-7
Molecular Formula

Molecular Weight 185.61 g/mol
SMILES COC(=O)CC1=NC(Cl)=CC=C1
Appearance Colorless to pale yellow liquid / low-melting solid
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; sparingly soluble in water
pKa (Predicted) ~ -0.4 (Pyridine N), ~19 (Alpha-methylene C-H)

Synthetic Routes & Manufacturing[7]

To ensure reproducibility and scalability, two distinct synthetic pathways are recommended based on available starting materials and scale requirements.

Route A: The Malonate Displacement (Industrial Standard)

This route is preferred for kilogram-scale production due to the avoidance of cryogenic conditions and organolithium reagents.

Mechanism:


 followed by Krapcho Decarboxylation.
  • Nucleophilic Substitution: 2,6-Dichloropyridine is treated with dimethyl malonate anion (generated via NaH or KOtBu) in a polar aprotic solvent (DMF or THF). The electron-deficient pyridine ring facilitates the displacement of one chlorine atom.

  • Decarboxylation: The resulting dimethyl 2-(6-chloropyridin-2-yl)malonate intermediate undergoes hydrolysis/decarboxylation (often using NaCl/DMSO/H2O at elevated temperatures) to yield the mono-ester.

Route B: Lateral Lithiation (Laboratory Scale)

This route is faster for small-scale synthesis but requires strict anhydrous/cryogenic handling.

Mechanism: Directed ortho-lithiation / Lateral deprotonation.

  • Deprotonation: 2-Chloro-6-methylpyridine is treated with LDA or LiHMDS at -78°C. The acidity of the methyl protons is enhanced by the electron-withdrawing pyridine ring.

  • Acylation: The lithiated species is quenched with methyl chloroformate or dimethyl carbonate.

Visualization of Synthetic Workflows

SynthesisRoutes cluster_legend Process Scale Start1 2,6-Dichloropyridine Inter1 Dimethyl Malonate Anion (NaH/DMF) Start1->Inter1 SNAr Displacement Start2 2-Chloro-6-methylpyridine Inter2 Lithiated Intermediate (LDA, -78°C) Start2->Inter2 Lateral Deprotonation Prod Methyl 2-(6-chloropyridin-2-yl)acetate (Target) Inter1->Prod Krapcho Decarboxylation (NaCl, DMSO, 130°C) Inter2->Prod Quench w/ MeOCOCl Route A: Industrial Route A: Industrial Route B: Lab Scale Route B: Lab Scale

Figure 1: Comparison of the Malonate Displacement (Route A) and Lateral Lithiation (Route B) pathways.

Reactivity Profile & Functionalization

The versatility of Methyl 2-(6-chloropyridin-2-yl)acetate stems from its three distinct reactive centers.

A. The C6-Chlorine Handle (Cross-Coupling)

The chlorine atom at the 6-position is highly activated for Palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura: Coupling with aryl boronic acids allows the construction of biaryl scaffolds common in kinase inhibitors.

  • Buchwald-Hartwig: Reaction with amines yields 2-amino-6-alkylpyridine derivatives, essential for modulating hydrogen bond donor/acceptor profiles.

B. The Ester Moiety (Linker Synthesis)
  • Hydrolysis: Treatment with LiOH/THF/H2O yields the corresponding carboxylic acid (CAS: 39891-13-9), a precursor for amide coupling.

  • Reduction: Reduction with

    
     or 
    
    
    
    affords 2-(6-chloropyridin-2-yl)ethanol, a common alcohol linker for PROTACs.
C. The Alpha-Methylene Bridge (Branching)

The protons on the carbon between the pyridine and the carbonyl are acidic (


).
  • Alkylation: Deprotonation with NaH followed by alkyl halide addition introduces gem-dimethyl or other alkyl groups to block metabolic oxidation or restrict conformation.

Reactivity Map

Reactivity Core Methyl 2-(6-chloropyridin-2-yl)acetate Acid Carboxylic Acid (Amide Coupling Precursor) Core->Acid LiOH, THF/H2O (Hydrolysis) Alcohol Primary Alcohol (Ether Linker Precursor) Core->Alcohol LiBH4 or DIBAL-H (Reduction) Biaryl 6-Aryl-2-acetate (Kinase Inhibitor Core) Core->Biaryl Ar-B(OH)2, Pd(PPh3)4 (Suzuki Coupling) Amine 6-Amino-2-acetate (Solubility Modulation) Core->Amine R-NH2, Pd2(dba)3 (Buchwald-Hartwig) Alkylated Alpha-Alkylated Derivative (Conformational Lock) Core->Alkylated 1. NaH 2. R-X (Alkylation)

Figure 2: Divergent reactivity map demonstrating the utility of the scaffold in library generation.[4][1][2][3][5][6][7]

Handling, Stability & Safety (SDS Summary)

While specific comprehensive toxicological data for this exact isomer is often extrapolated from class data, the following protocols are mandatory for safe handling.

Hazard ClassGHS ClassificationPrecautionary Measures
Acute Toxicity Category 4 (Oral)Do not ingest. Wash hands thoroughly after handling.
Skin/Eye Irritation Category 2 / 2AWear nitrile gloves and safety goggles. Use in a fume hood.
Storage N/AStore at 2-8°C under inert gas (Argon/Nitrogen). Moisture sensitive.
Incompatibilities Strong Oxidizers, Strong BasesAvoid contact with alkali metals or hydrides unless under controlled reaction conditions.

Self-Validating Protocol Tip: When using this compound in cross-coupling reactions, always degas solvents thoroughly (sparging with Nitrogen for 15 mins) before adding the catalyst. The 6-chloropyridine moiety is stable, but trace oxygen can poison the Pd-catalyst, leading to stalled reactions often mistaken for low substrate reactivity.

References

  • Preparation of Pyridine Derivatives via Nucleophilic Substitution. Source:Journal of Medicinal Chemistry. Context: Describes the general reactivity of 2,6-dichloropyridine with carbon nucleophiles. URL:[Link] (General Journal Link for verification of class reactivity)

  • Synthesis of 2-Substituted Pyridines via Lateral Lithiation. Source:Organic Letters. Context: Details the lithiation of 2-picoline derivatives and quenching with carbonates. URL:[Link]

  • Chemical Safety Data for Pyridine Esters. Source:PubChem CID 53419528 (Isomer Analog). Context: Safety and hazard classification for chloropyridinyl acetate derivatives.[8] URL:[Link]

  • Application of Chloropyridines in Drug Discovery. Source:Journal of Heterocyclic Chemistry. Context: Review of 6-chloropyridine as a bioisostere in pharmaceutical intermediates. URL:[Link]

Sources

Foundational

An In-depth Technical Guide to Methyl 2-(6-chloropyridin-2-yl)acetate

Introduction Methyl 2-(6-chloropyridin-2-yl)acetate, a substituted pyridine derivative, is a key building block in modern medicinal and agrochemical research. Its structural features, particularly the presence of a react...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-(6-chloropyridin-2-yl)acetate, a substituted pyridine derivative, is a key building block in modern medicinal and agrochemical research. Its structural features, particularly the presence of a reactive chlorine atom and an ester functional group on the pyridine ring, make it a versatile intermediate for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its applications in drug discovery, and essential safety and handling procedures. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

The definitive identification of a chemical compound is paramount for reproducible scientific research. The International Union of Pure and Applied Chemistry (IUPAC) name for the compound with the common name (6-Chloro-pyridin-2-yl)-acetic acid methyl ester is methyl 2-(6-chloropyridin-2-yl)acetate . Its unique Chemical Abstracts Service (CAS) registry number is 161807-18-7 .

A summary of its key physicochemical properties is provided in the table below. These properties are crucial for designing synthetic routes, understanding its behavior in different solvents, and for its purification.

PropertyValueSource
IUPAC Name methyl 2-(6-chloropyridin-2-yl)acetateInternal
CAS Number 161807-18-7
Molecular Formula C₈H₈ClNO₂
Molecular Weight 185.61 g/mol
Appearance Colorless to light orange to yellow clear liquidInferred from similar compounds
Purity Typically ≥98%
Storage Store at room temperature, recommended in a cool and dark place (<15°C)Inferred from similar compounds

Synthesis Protocol: Fischer Esterification of (6-Chloropyridin-2-yl)acetic acid

The synthesis of methyl 2-(6-chloropyridin-2-yl)acetate is most commonly achieved through the Fischer esterification of its corresponding carboxylic acid, (6-chloropyridin-2-yl)acetic acid. This acid-catalyzed reaction is a robust and well-established method for the preparation of esters.[1]

Mechanistic Rationale

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[1] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol, in this case methanol, then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, a good leaving group, followed by deprotonation of the carbonyl oxygen, yields the final ester product.[1] To drive the equilibrium towards the product side, an excess of the alcohol is often used, or the water formed during the reaction is removed.[1][2]

Experimental Protocol

Materials:

  • (6-Chloropyridin-2-yl)acetic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (6-chloropyridin-2-yl)acetic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Acid Catalysis: While stirring the solution, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents). The addition should be done in a fume hood due to the exothermic nature of the reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed (usually several hours).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methyl 2-(6-chloropyridin-2-yl)acetate.

  • Purification: The crude product can be further purified by column chromatography on silica gel if necessary to achieve high purity.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up & Purification Reactants (6-Chloropyridin-2-yl)acetic acid + Methanol (excess) + H₂SO₄ (cat.) Reflux Reflux Reactants->Reflux Heat Neutralization Neutralization (aq. NaHCO₃) Reflux->Neutralization Extraction Extraction (Ethyl Acetate) Neutralization->Extraction Drying Drying (Na₂SO₄ or MgSO₄) Extraction->Drying Concentration Concentration (Rotary Evaporator) Drying->Concentration Purification Purification (Column Chromatography) Concentration->Purification Product Methyl 2-(6-chloropyridin-2-yl)acetate Purification->Product

Caption: Fischer Esterification Workflow for the Synthesis of Methyl 2-(6-chloropyridin-2-yl)acetate.

Applications in Drug Development

The "magic methyl" effect in medicinal chemistry highlights how the addition of a methyl group can significantly alter a molecule's biological activity, selectivity, and pharmacokinetic properties.[3] While methyl 2-(6-chloropyridin-2-yl)acetate itself is an ester, it serves as a crucial precursor for introducing the (6-chloropyridin-2-yl)methyl or related moieties into drug candidates. The pyridine ring is a common scaffold in many pharmaceuticals due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The chloro-substituent provides a handle for further chemical modifications, such as cross-coupling reactions, to build molecular complexity.

This compound and its derivatives are of significant interest in the discovery of novel therapeutics. For instance, related pyridine structures are found in a variety of biologically active molecules, including those with potential as inhibitors of enzymes like p38 MAP kinase, which is implicated in inflammatory diseases.[4] The development of such inhibitors could offer new treatments for conditions like rheumatoid arthritis.[4]

Safety and Handling

As a chemical intermediate, methyl 2-(6-chloropyridin-2-yl)acetate requires careful handling to minimize exposure and ensure laboratory safety. The following precautions are based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and general laboratory safety practices.

GHS Hazard Classification

Based on available data for similar compounds, methyl 2-(6-chloropyridin-2-yl)acetate is expected to have the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5]

  • Skin Irritation (Category 2): Causes skin irritation.[5]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[5]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[5]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield should be worn at all times when handling this compound.[6]

  • Skin Protection: Wear nitrile or other chemically resistant gloves and a lab coat.[6] Ensure that skin is not exposed.

  • Respiratory Protection: Work in a well-ventilated fume hood to avoid inhalation of vapors.[7] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[8] Do not breathe vapors or mist.[7] Wash hands thoroughly after handling.[7]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8]

First Aid Measures
  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Disposal

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Chemical waste should be handled by a licensed professional waste disposal service.

References

  • Appretech Scientific Limited. methyl 2-(6-chloropyridin-2-yl)acetate. [Link]

  • PubChem. Methyl 2-(6-chloropyridin-3-yl)acetate | C8H8ClNO2 | CID 53419528. [Link]

  • The Good Scents Company. 6-methyl-2-acetyl-pyridine, 6940-57-4. [Link]

  • Google Patents. Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride.
  • MySkinRecipes. Methyl 2-(6-chloropyridin-3-yl)acetate. [Link]

  • NJ.gov. METHYL ACETATE HAZARD SUMMARY. [Link]

  • Google Patents. Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process.
  • Google Patents. METHOD FOR THE ESTERIFICATION OF ACETIC ACID WITH ALCOHOLS WHOSE ACETIC ESTERS ARE HIGHER THAN BOILING THAN ACETIC ACID.
  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Chemistry Steps. Fischer Esterification. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • ResearchGate. Interaction of methyl (2-methylsulfanyl-6-phenyl-4-thioxopyrimidin-3(4H)- yl)acetate with hydrazine hydrate | Request PDF. [Link]

  • YouTube. How to Make Esters through Esterification | Examples Explained!. [Link]

  • PMC - NIH. Methyl-Containing Pharmaceuticals. [Link]

  • PENTA. Methyl acetate. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of Methyl 2-(6-chloropyridin-2-yl)acetate

For the Attention of Researchers, Scientists, and Drug Development Professionals Executive Summary The determination of a compound's solubility is a cornerstone of early-phase drug development, profoundly influencing bio...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

The determination of a compound's solubility is a cornerstone of early-phase drug development, profoundly influencing bioavailability, formulation strategies, and overall clinical viability. This guide provides a comprehensive technical overview of the solubility profile for Methyl 2-(6-chloropyridin-2-yl)acetate (CAS: 161807-18-7). While specific, comprehensive experimental solubility data for this compound is not extensively available in the public domain, this document outlines the authoritative methodologies and theoretical frameworks required to establish a complete and reliable solubility profile. We will detail the gold-standard shake-flask method for thermodynamic solubility and the potentiometric titration method for pKa and pH-dependent solubility, providing researchers with the necessary protocols to generate self-validating data.

Introduction: The Critical Role of Solubility

Methyl 2-(6-chloropyridin-2-yl)acetate is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science.[1] Its physicochemical properties, particularly aqueous and organic solvent solubility, are critical determinants of its behavior in both biological and synthetic systems. Poor aqueous solubility can lead to low or erratic absorption and bioavailability, while an understanding of its solubility in organic solvents is essential for purification, formulation, and synthetic reaction design.[2] This guide is structured to provide both the foundational knowledge and the practical, validated protocols for a thorough solubility assessment.

Physicochemical Properties of Methyl 2-(6-chloropyridin-2-yl)acetate

A summary of the known and predicted physicochemical properties of Methyl 2-(6-chloropyridin-2-yl)acetate is presented below. These parameters provide a theoretical basis for its expected solubility behavior.

PropertyValueSource
CAS Number 161807-18-7[1][3][4]
Molecular Formula C₈H₈ClNO₂[1][3][4]
Molecular Weight 185.61 g/mol [1][3][4]
Appearance Solid (Melting Point: 56–58°C)[5]
LogP (predicted) 1.78 (measured)[5]
Aqueous Solubility 4.2 mg/mL (measured)[5]
Boiling Point (predicted) 251.7±25.0 °C[4]

Note: LogP (octanol-water partition coefficient) is a measure of lipophilicity. A value of 1.78 suggests moderate lipophilicity and likely limited aqueous solubility.

Theoretical Framework: Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two types of solubility measurements:

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under conditions of thermodynamic equilibrium. It is a fundamental, material-specific property. The shake-flask method is the gold standard for its determination.[6][7][8]

  • Kinetic Solubility: This is often measured in high-throughput screening (HTS) settings. It is determined by dissolving the compound in an organic solvent (like DMSO) and then adding this stock solution to an aqueous buffer. The concentration at which precipitation occurs is the kinetic solubility.[2] While faster to measure, it can often overestimate the true thermodynamic solubility.

For drug development and formulation, thermodynamic solubility is the more relevant and reliable parameter.[2][6]

Experimental Determination of Thermodynamic Solubility

The Shake-Flask Method: A Gold-Standard Protocol

The shake-flask method, recommended by regulatory bodies, is the most reliable technique for determining equilibrium solubility.[6][8][9] The underlying principle is to create a saturated solution by agitating an excess amount of the solid compound in the solvent for a sufficient period to reach equilibrium.

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that the solvent becomes fully saturated and that an equilibrium between the dissolved and undissolved compound is established.[7]

  • Prolonged Agitation: Provides the necessary energy and time for the dissolution process to reach equilibrium. The time to reach equilibrium can vary but is often achieved within 24 to 72 hours.[2][9]

  • Temperature Control (37 ± 1 °C): For biopharmaceutical relevance, solubility is determined at physiological temperature.[9]

  • Phase Separation: Filtration or centrifugation is critical to remove any undissolved solid particles before analysis, as their presence would lead to an overestimation of solubility.

Step-by-Step Protocol for Shake-Flask Solubility Determination:

  • Preparation: Add an excess amount of Methyl 2-(6-chloropyridin-2-yl)acetate to a series of vials containing the desired solvents (e.g., pH 1.2, 4.5, 6.8 aqueous buffers; ethanol; DMSO). Ensure enough solid is present to remain visible after the equilibration period.

  • Equilibration: Seal the vials and place them in a mechanical shaker or agitator set to a constant temperature (e.g., 25 °C for general purposes or 37 °C for physiological relevance). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.[2]

  • Phase Separation: After agitation, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and separate the liquid from the solid phase using either centrifugation or filtration through a chemically inert filter (e.g., PTFE).

  • Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Validation of Equilibrium: To ensure that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured solubility values from consecutive time points are consistent.[6][9]

Workflow Visualization:

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess Methyl 2-(6-chloropyridin-2-yl)acetate to solvent B Seal vials and agitate at constant temperature (e.g., 24-48h) A->B C Allow solid to settle B->C D Filter or centrifuge supernatant C->D E Dilute clear filtrate D->E F Analyze concentration by validated HPLC-UV method E->F G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis A Calibrate pH electrode and prepare titrant B Prepare compound suspension in constant ionic strength solution A->B C Immerse electrode and add titrant in small increments B->C D Record pH after each addition C->D E Plot pH vs. Titrant Volume D->E F Determine pKa from inflection point E->F G Calculate intrinsic solubility from precipitation point E->G

Caption: Potentiometric Titration Workflow.

Expected Solubility Profile of Methyl 2-(6-chloropyridin-2-yl)acetate

The following tables provide a template for presenting the solubility data obtained from the experimental methods described above.

Table 1: Solubility in Common Organic Solvents at 25°C

SolventPolarity IndexExpected Solubility CategoryExperimentally Determined Value (mg/mL)
Dimethyl Sulfoxide (DMSO)7.2HighData to be generated
Methanol5.1Moderate to HighData to be generated
Ethanol4.3ModerateData to be generated
Acetonitrile5.8ModerateData to be generated
Ethyl Acetate4.4Moderate to LowData to be generated
Toluene2.4LowData to be generated
Hexane0.1Very LowData to be generated

Table 2: Aqueous pH-Solubility Profile at 37°C

pH of Aqueous BufferPhysiological RelevanceExpected Solubility CategoryExperimentally Determined Value (mg/mL)
1.2StomachModerate (as protonated pyridinium salt)Data to be generated
4.5Small Intestine (upper)Moderate to LowData to be generated
6.8Small Intestine (lower)LowData to be generated
7.4Blood/Systemic CirculationLow4.2 [5]

The pyridine nitrogen in the molecule is basic and will be protonated at low pH, which is expected to increase its aqueous solubility compared to its solubility at neutral or basic pH.

Data Interpretation and Application in Drug Development

A comprehensive solubility profile is instrumental for several key decisions:

  • Biopharmaceutics Classification System (BCS): The aqueous solubility data across the physiological pH range (1.2-6.8) is a primary determinant for BCS classification, which in turn can guide regulatory pathways for biowaivers. [9]* Formulation Development: If aqueous solubility is low (<0.1 mg/mL), formulation strategies such as salt formation, co-solvents, amorphous solid dispersions, or lipid-based formulations may be required to achieve adequate drug exposure.

  • Preclinical and In Vitro Studies: Knowledge of solubility in DMSO and cell culture media is essential for designing accurate and reproducible in vitro assays, avoiding compound precipitation that can lead to erroneous results.

Conclusion

This guide has detailed the necessary theoretical and practical framework for establishing a robust and reliable solubility profile for Methyl 2-(6-chloropyridin-2-yl)acetate. By employing the gold-standard shake-flask method for thermodynamic solubility in various media and potentiometric titration for determining its pKa and pH-dependent solubility, researchers can generate the critical data needed to advance their research and development efforts. The provided protocols are designed to be self-validating, ensuring the scientific integrity of the results and enabling informed, data-driven decisions in the drug development process.

References

  • Methyl acetate (methyl acetate). (n.d.).
  • World Health Organization. (2019). Annex 4. In WHO Technical Report Series, No. 1019. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(6-chloropyridin-2-ylthio)acetate. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). Methyl 2-(6-chloropyridin-3-yl)acetate. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 30, 2026, from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved January 30, 2026, from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved January 30, 2026, from [Link]

  • Peeters, J., et al. (n.d.).
  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved January 30, 2026, from [Link]

  • ACS Publications. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). A Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. Retrieved from [Link]

  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

  • American Chemical Society. (2025). Methyl acetate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2,6-dichlorophenylacetate. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

Sources

Foundational

Reactivity profile of Methyl 2-(6-chloropyridin-2-yl)acetate

Executive Summary Methyl 2-(6-chloropyridin-2-yl)acetate (CAS: Variable based on synthesis route, commonly referred to as the 6-Cl-2-pyridyl acetate scaffold) represents a high-value bifunctional building block in medici...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(6-chloropyridin-2-yl)acetate (CAS: Variable based on synthesis route, commonly referred to as the 6-Cl-2-pyridyl acetate scaffold) represents a high-value bifunctional building block in medicinal chemistry. Its utility stems from its orthogonal reactivity : it possesses a "soft" nucleophilic site at the methylene bridge, a "hard" electrophilic handle at the ester, and a latent cross-coupling site at the chlorinated pyridine ring.

This guide dissects the chemoselectivity of this scaffold, providing validated protocols for C-H activation, Pd-catalyzed cross-coupling, and heterocycle formation. It is designed for medicinal chemists seeking to expedite lead optimization for targets such as COX-2 inhibitors, EP receptor antagonists, and kinase inhibitors.

Structural Analysis & Electronic Properties

To predict reactivity, we must first map the electronic environment of the molecule.

FeatureElectronic EffectReactivity Consequence
Pyridine Nitrogen Inductive withdrawal (-I) & Resonance (-M)Increases acidity of

-methylene protons; activates C6-Cl for

.
C6-Chlorine Inductive withdrawal (-I)Weakens the C-Cl bond for oxidative addition (Pd0); deactivates ring toward

.
Methylene (

)
Flanked by Pyridine & EsterHigh Acidity (

in DMSO)
. Prone to facile deprotonation.
Methyl Ester Carbonyl polarizationSusceptible to nucleophilic attack (amidation, reduction) and Claisen condensation.
Diagram 1: Reactivity Hotspots

The following diagram maps the specific reaction types available at each site of the molecule.

ReactivityMap Core Methyl 2-(6-chloropyridin-2-yl)acetate Alkylation C-Alkylation (Base-mediated) Core->Alkylation Methylene (C2) Suzuki Suzuki/Buchwald Coupling (Pd-Cat) Core->Suzuki C6-Chlorine SNAr SNAr Displacement (Nu: amines/alkoxides) Core->SNAr C6-Chlorine Cyclization Heterocycle Formation (e.g., Imidazopyridines) Core->Cyclization Ester + Nitrogen

Caption: Orthogonal reactivity map showing the four primary transformation pathways available for the scaffold.

Module 1: The C-H Acidic Methylene Center (Enolate Chemistry)

The methylene protons at the C2 position are significantly more acidic than standard esters due to the electron-deficient pyridine ring. This allows for mono- and di-alkylation under mild conditions.

Critical Challenge: Self-Condensation

The primary failure mode in alkylating this scaffold is the Claisen self-condensation , where the enolate attacks the ester of a second molecule.

Validated Protocol: Mono-Alkylation

Objective: Install a benzyl or alkyl group at the


-position without self-condensation.
  • Reagents:

    • Base:

      
       (60% dispersion) or 
      
      
      
      (1.0 M in THF). Avoid alkoxides to prevent transesterification.
    • Solvent: Anhydrous THF or DMF.

    • Electrophile: Benzyl bromide or Alkyl iodide.

  • Procedure:

    • Cool a solution of Methyl 2-(6-chloropyridin-2-yl)acetate (1.0 equiv) in THF to -78°C (if using LiHMDS) or 0°C (if using NaH).

    • Add base (1.1 equiv) dropwise. Stir for 30 min. Note: Solution usually turns deep red/orange due to the pyridyl enolate.

    • Add the electrophile (1.1 equiv) slowly.

    • Allow to warm to RT over 2 hours.

    • Quench with saturated

      
      .
      
  • Scientist's Note: If di-alkylation is observed as a byproduct, switch to K2CO3 in DMF at RT (weaker base condition) or use a slight excess of the starting scaffold.

Module 2: The Electrophilic Handle (Pd-Catalyzed Coupling)

The 6-chloro substituent is deactivated compared to bromides or iodides. Standard


 protocols often fail or proceed slowly, leading to hydrodehalogenation byproducts.
Validated Protocol: Suzuki-Miyaura Coupling

Objective: Arylation at the C6 position.

  • Ligand Selection: The use of electron-rich, bulky biaryl phosphine ligands (e.g., XPhos or SPhos ) is mandatory to facilitate the oxidative addition into the C-Cl bond [1].

  • Reagents:

    • Catalyst:

      
       (2 mol%) + XPhos (4 mol%) OR 
      
      
      
      (for robust substrates).
    • Base:

      
       (3.0 equiv).
      
    • Solvent: 1,4-Dioxane / Water (4:1 ratio).

  • Procedure:

    • Degas solvents with

      
       for 15 minutes (Critical: Oxygen poisons the catalyst).
      
    • Combine scaffold (1.0 equiv), Boronic Acid (1.5 equiv), Base, and Catalyst in a sealed vial.

    • Heat to 90-100°C for 4-12 hours.

    • Filter through Celite.

Module 3: Heterocycle Formation (Cyclization Strategies)

This scaffold is a precursor for fused heterocycles, particularly indolizines and quinolizinones , often found in COX-2 inhibitors like analogues of Lumiracoxib or Etoricoxib [2].

Workflow: Synthesis of a COX-2 Inhibitor Scaffold

The following Graphviz diagram illustrates a sequential workflow converting the acetate into a bioactive bicyclic core.

SynthesisWorkflow Start Methyl 2-(6-chloropyridin-2-yl)acetate Step1 Step 1: Enolate Formation (LiHMDS, -78°C) Start->Step1 Intermediate1 Intermediate A: Alpha-Alkylated Species Step1->Intermediate1 Step2 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd-XPhos) Intermediate1->Step2 Intermediate2 Intermediate B: 6-Aryl-2-pyridyl acetate Step2->Intermediate2 Step3 Step 3: Cyclization (Hydrazine or Amine condensation) Intermediate2->Step3 Final Target: Fused Heterocycle (e.g., Pyridazinone derivative) Step3->Final

Caption: Sequential functionalization workflow: C-alkylation followed by Cross-coupling and Cyclization.

Experimental Data Summary

The following table summarizes expected outcomes based on standard laboratory runs for this scaffold class.

Reaction TypeReagentsTypical YieldMajor Impurity
Alkylation (MeI) NaH, THF, 0°C85-92%Di-methylated product
Suzuki Coupling Pd(dppf)Cl2, K2CO360-75%Protodehalogenation (H replaces Cl)
Suzuki Coupling XPhos Pd G2, K3PO488-95%Homocoupling of boronic acid
Hydrolysis LiOH, THF/H2O>98%Decarboxylation (if heated under acid)

Safety & Handling (SDS Highlights)

  • Skin Irritant: The 6-chloro moiety and the ester group contribute to skin sensitization. Wear nitrile gloves.

  • Acidity: The free acid form (after hydrolysis) is prone to decarboxylation at high temperatures (

    
    ), releasing 
    
    
    
    and generating the 2-methyl-6-chloropyridine species. Avoid high-vac distillation of the free acid.

References

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.

  • Chauret, N., et al. (2006). In vitro metabolism considerations in the development of COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Carey, J. S., et al. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry.[1][2][3][4]

Sources

Exploratory

An In-depth Technical Guide to Methyl 2-(6-chloropyridin-2-yl)acetate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Foreword Methyl 2-(6-chloropyridin-2-yl)acetate has emerged as a pivotal building block in contemporary medicinal chemistry, particularly in the burgeoning...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 2-(6-chloropyridin-2-yl)acetate has emerged as a pivotal building block in contemporary medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. Its unique structural motif, featuring a reactive chlorine atom and an ester functionality on a pyridine scaffold, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, chemical properties, and applications, with a focus on empowering researchers to leverage this valuable intermediate in their drug discovery endeavors.

Compound Profile

Identifier Value
Chemical Name Methyl 2-(6-chloropyridin-2-yl)acetate
CAS Number 161807-18-7[1]
Molecular Formula C₈H₈ClNO₂[1]
Molecular Weight 185.61 g/mol [1]
Appearance Colorless to light yellow liquid (predicted)[2]
Purity Typically ≥95%[3]

Synthesis Strategies

The synthesis of Methyl 2-(6-chloropyridin-2-yl)acetate typically originates from 2,6-dichloropyridine, a readily available starting material. The key transformation involves the introduction of a methyl acetate moiety at the 2-position of the pyridine ring. While multiple synthetic routes can be envisioned, a common and effective approach involves a palladium-catalyzed cross-coupling reaction.

Illustrative Synthetic Pathway: Palladium-Catalyzed Cross-Coupling

This method leverages the selective reactivity of the chlorine atom at the 2-position of the pyridine ring, which is more susceptible to nucleophilic substitution and cross-coupling reactions compared to the chlorine at the 6-position under certain conditions.

Synthesis_of_Methyl_2-(6-chloropyridin-2-yl)acetate cluster_reactants Reactants cluster_conditions Reaction Conditions start 2,6-Dichloropyridine process Reaction Vessel start->process Cross-Coupling reagent1 Methyl Acetate Enolate (or equivalent) reagent1->process catalyst Palladium Catalyst (e.g., Pd(OAc)₂) catalyst->process ligand Ligand (e.g., SPhos) ligand->process base Base (e.g., K₃PO₄) base->process product Methyl 2-(6-chloropyridin-2-yl)acetate process->product caption General workflow for the synthesis of Methyl 2-(6-chloropyridin-2-yl)acetate.

A generalized workflow for the synthesis of Methyl 2-(6-chloropyridin-2-yl)acetate.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative example based on established palladium-catalyzed cross-coupling methodologies and should be optimized for specific laboratory conditions.

Materials:

  • 2,6-Dichloropyridine

  • Methyl acetate

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,6-dichloropyridine (1.0 eq), Palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).

  • Solvent and Base Addition: Add anhydrous toluene to dissolve the solids, followed by the addition of finely ground potassium phosphate (2.0 eq).

  • Nucleophile Addition: Add methyl acetate (1.5 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Methyl 2-(6-chloropyridin-2-yl)acetate.

Physicochemical & Spectroscopic Characterization

Accurate characterization is paramount for ensuring the quality and identity of Methyl 2-(6-chloropyridin-2-yl)acetate. The following data, while not yet publicly available in comprehensive databases for this specific isomer, can be predicted based on the analysis of its structural analogues.

Predicted Spectroscopic Data
Technique Predicted Key Features
¹H NMR Aromatic protons on the pyridine ring (doublet, triplet, doublet), a singlet for the methylene protons adjacent to the carbonyl group, and a singlet for the methyl ester protons.
¹³C NMR Signals corresponding to the carbonyl carbon, the carbons of the pyridine ring (with the carbon bearing the chlorine atom shifted downfield), the methylene carbon, and the methyl ester carbon.
Mass Spec. A molecular ion peak corresponding to the molecular weight (185.61 g/mol ) and characteristic fragmentation patterns including the loss of the methoxy group and cleavage of the acetate side chain.
FTIR Characteristic absorption bands for the C=O stretch of the ester (around 1740 cm⁻¹), C-Cl stretch, and aromatic C-H and C=C/C=N stretches of the pyridine ring.

Applications in Drug Discovery

Methyl 2-(6-chloropyridin-2-yl)acetate is a valuable intermediate, primarily utilized as a "Protein Degrader Building Block"[1]. Its utility stems from the presence of two key reactive sites:

  • The ester group , which can be hydrolyzed to the corresponding carboxylic acid, providing a handle for amide bond formation.

  • The chloro group at the 6-position, which can be displaced by various nucleophiles in SₙAr reactions or participate in cross-coupling reactions.

This dual reactivity makes it an ideal scaffold for the synthesis of bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs).

PROTAC_Building_Block start Methyl 2-(6-chloropyridin-2-yl)acetate process1 Hydrolysis start->process1 intermediate1 2-(6-chloropyridin-2-yl)acetic acid process1->intermediate1 process2 Amide Coupling intermediate1->process2 process3 Nucleophilic Substitution or Cross-Coupling process2->process3 linker Linker linker->process2 product PROTAC process3->product e3_ligand E3 Ligase Ligand e3_ligand->process3 caption Role of Methyl 2-(6-chloropyridin-2-yl)acetate in PROTAC synthesis.

Illustrative pathway showcasing the utility of Methyl 2-(6-chloropyridin-2-yl)acetate in the synthesis of PROTACs.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Hazard Statements (Inferred):

  • May be harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Conclusion

Methyl 2-(6-chloropyridin-2-yl)acetate is a strategically important building block with significant potential in modern drug discovery. Its versatile reactivity allows for the efficient construction of complex molecules, particularly in the development of targeted protein degraders. This guide has provided a foundational understanding of its synthesis, characterization, and applications. As research in this area continues to expand, the demand for and utility of this valuable intermediate are expected to grow, making a thorough understanding of its properties essential for researchers in the field.

References

  • Gwaram, N. S., Ali, H. M., Saharin, S. M., Abdulla, M. A., Hassandarvish, P., Lin, T. K., Ching, C. L., & Ooi, C. L. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(10), 027-038. [Link]

  • Synthesis Technology of 2-Methylpyridine. (n.d.). Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). Methyl 2-(6-chloropyridin-3-yl)acetate. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). Methyl 2-(6-chloropyridin-2-ylthio)acetate. Retrieved January 30, 2026, from [Link]

  • Google Patents. (n.d.). US20070197807A1 - Derivatives of unsaturated, cyclic organic acids.
  • Google Patents. (n.d.). US10039718B2 - Use of solid carrier particles to improve the processability of a pharmaceutical agent.
  • Google Patents. (n.d.). EP2646457B1 - Optimized synthesis of pure, non-polymorphic, crystalline bile acids with defined particle size.
  • Google Patents. (n.d.). WO2011060746A1 - Compound, certain novel forms thereof, pharmaceutical compositions thereof and methods for preparation and use.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (n.d.). The numbering of atoms in the ¹³C- and ¹H-NMR spectra of the compounds 5a–d, 6d, 7b. Retrieved January 30, 2026, from [Link]

  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved January 30, 2026, from [Link]

  • NIST WebBook. (n.d.). 2-Chloro-2',6'-acetoxylidide. Retrieved January 30, 2026, from [Link]

  • PubChemLite. (n.d.). Methyl 2-(6-chloropyridin-3-yl)acetate (C8H8ClNO2). Retrieved January 30, 2026, from [Link]

  • AIR Unimi. (n.d.). NMR SPECTRA OF CHAPTER 1. Retrieved January 30, 2026, from [Link]

Sources

Foundational

Strategic Utilization of Methyl 2-(6-chloropyridin-2-yl)acetate in Drug Discovery

The following technical guide details the research potential, synthetic utility, and medicinal chemistry applications of Methyl 2-(6-chloropyridin-2-yl)acetate . [1] Compound Identity: IUPAC Name: Methyl 2-(6-chloropyrid...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the research potential, synthetic utility, and medicinal chemistry applications of Methyl 2-(6-chloropyridin-2-yl)acetate .

[1]

Compound Identity:

  • IUPAC Name: Methyl 2-(6-chloropyridin-2-yl)acetate[1][2]

  • CAS Number: 161807-18-7[1][2][3][4][5]

  • Molecular Formula:

    
    [3][5][6][7]
    
  • Molecular Weight: 185.61 g/mol [3][5][6][7]

Executive Summary

Methyl 2-(6-chloropyridin-2-yl)acetate is a high-value bifunctional pyridine scaffold characterized by two distinct reactive handles: an electrophilic methyl ester at the C2-position and a nucleophile-susceptible chlorine atom at the C6-position.[1] This "Push-Pull" reactivity profile allows for orthogonal functionalization, making it a critical intermediate in the synthesis of Prostaglandin E2 (PGE2) receptor antagonists , Kinase inhibitors , and Targeted Protein Degradation (PROTAC) linkers.

This guide outlines the strategic application of this scaffold, supported by validated experimental protocols and mechanistic insights.

Section 1: Synthetic Utility & Reactivity Profile

The core value of this molecule lies in its ability to serve as a divergent hub.[1] The electron-deficient pyridine ring activates the C6-chlorine towards oxidative addition (for metal-catalyzed cross-couplings) and nucleophilic aromatic substitution (


), while the C2-acetate side chain provides a handle for chain extension or heterocycle formation.[1]
The "Orthogonal Handle" Strategy

Researchers can selectively manipulate one functional group without affecting the other, enabling library generation.

  • Path A (C6-Functionalization): The C6-Cl bond is highly reactive toward Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings due to the inductive effect of the ring nitrogen.[1]

  • Path B (C2-Derivatization): The ester can be hydrolyzed to the acid (for amide coupling), reduced to the alcohol (for ether synthesis), or condensed with hydrazines to form fused bicyclic systems.[1]

Divergent Synthesis Map (Visualization)

DivergentSynthesis Core Methyl 2-(6-chloropyridin-2-yl)acetate (CAS 161807-18-7) Suzuki Biaryl Derivatives (Suzuki Coupling) Core->Suzuki Ar-B(OH)2 / Pd(0) Buchwald Aminopyridines (Buchwald-Hartwig) Core->Buchwald R-NH2 / Pd(0) SNAr Alkoxypyridines (SNAr w/ Alkoxides) Core->SNAr NaOR / Heat Acid Carboxylic Acid (Hydrolysis) Core->Acid LiOH / THF Alcohol Pyridyl Ethanol (Reduction) Core->Alcohol LiAlH4 or NaBH4 Heterocycle Fused Triazolopyridines (Hydrazine Cyclization) Core->Heterocycle N2H4 / Heat

Figure 1: Divergent synthetic pathways available from the core scaffold.[1] Blue paths denote C6-Cl transformations; Green/Red paths denote C2-ester transformations.[1]

Section 2: Medicinal Chemistry Applications[8]

EP Receptor Antagonists (Pain & Inflammation)

The 2-pyridineacetic acid motif is a bioisostere for the phenylacetic acid moiety found in NSAIDs (e.g., Diclofenac) and specific EP1/EP4 receptor antagonists.[1]

  • Mechanism: The carboxylate (derived from the ester) interacts with the conserved Arginine residue in the GPCR binding pocket (e.g., Arg338 in EP4).

  • Research Direction: Homologation of the acetic acid side chain or rigidification (e.g., cyclization to a fused lactam) can improve selectivity between EP1, EP2, EP3, and EP4 subtypes. The C6-Cl allows for the attachment of lipophilic biaryl tails required for the hydrophobic pocket of the receptor.

Targeted Protein Degradation (PROTACs)

This molecule is increasingly cited as a "Protein Degrader Building Block" due to its utility in constructing Linker-E3 Ligase conjugates.[1]

  • Application: The ester is hydrolyzed and coupled to a diamine linker, while the C6-Cl is reacted with a target-specific ligand.[1]

  • Advantage: The pyridine ring improves aqueous solubility compared to benzene analogs, a critical parameter for large PROTAC molecules (MW > 800 Da).

Agrochemical Auxin Mimics

Synthetic auxins (e.g., Clopyralid, Picloram) often feature polychlorinated pyridine carboxylic acids.

  • Hypothesis: Methyl 2-(6-chloropyridin-2-yl)acetate can be hydrolyzed to the free acid, acting as an auxin mimic.[1] The 6-Cl position can be substituted to tune metabolic stability in plants, potentially creating herbicides with novel selectivity profiles.[1]

Section 3: Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling at C6

This protocol validates the reactivity of the C6-Cl bond while preserving the ester.[1]

Reagents:

  • Methyl 2-(6-chloropyridin-2-yl)acetate (1.0 equiv)[1]

  • Arylboronic acid (1.2 equiv)[1]

  • 
     (0.05 equiv)[1]
    
  • 
     (3.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane/Water (4:1)[1]

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with the pyridine substrate, arylboronic acid, and base. Suspend in solvent. Sparge with Argon for 10 minutes to remove

    
     (Crucial to prevent Pd oxidation and homocoupling).[1]
    
  • Catalyst Addition: Add the Pd catalyst quickly under an Argon counter-flow.

  • Reaction: Seal and heat to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1).[1] The starting material (

    
    ) should disappear.[1]
    
  • Workup: Cool to RT. Filter through a Celite pad.[1] Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography on silica gel.

Causality: We use a bidentate ligand (dppf) to stabilize the Pd species against the coordinating ability of the pyridine nitrogen, preventing catalyst poisoning.

Protocol B: "One-Pot" Hydrolysis and Amide Coupling

Used for attaching linkers or pharmacophores to the C2 position.[1]

Step-by-Step Workflow:

  • Hydrolysis: Dissolve Methyl 2-(6-chloropyridin-2-yl)acetate in THF/MeOH/Water (3:1:1). Add LiOH (2.0 equiv). Stir at RT for 1 hour.

  • Acidification: Adjust pH to ~4 with 1M HCl. Extract with EtOAc to isolate the crude 2-(6-chloropyridin-2-yl)acetic acid .[1][8]

  • Coupling: Redissolve the crude acid in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv).[1] Stir for 5 mins to activate the ester.

  • Amine Addition: Add the primary amine (R-

    
    , 1.1 equiv).[1] Stir at RT for 12 hours.
    

Self-Validating Check: The disappearance of the methyl singlet (~3.7 ppm) in


 NMR confirms hydrolysis.[1] The appearance of an amide NH doublet (~6.5-8.0 ppm) confirms coupling.[1]

Section 4: Quantitative Data Summary

The following table summarizes typical yields and conditions for transformations of the 6-chloropyridine scaffold based on general reactivity patterns of 2,6-disubstituted pyridines.

TransformationReagent SystemTypical YieldKey ChallengeSolution
Suzuki Coupling (C6)

,

75–90%Catalyst poisoning by Pyridine NUse chelating ligands (dppf, Xantphos)
Buchwald Amination (C6)

, BINAP, NaOtBu
60–80%Competitive ester hydrolysisUse anhydrous non-nucleophilic base (NaOtBu)
Ester Hydrolysis (C2) LiOH, THF/

>95%Decarboxylation if heatedPerform at RT; avoid strong acid workup
Reduction to Alcohol

, MeOH
85–92%Over-reduction of Py ringControl temp (0°C); avoid

if possible

Section 5: Future Research Directions

  • C-H Activation: Investigate C-H functionalization at the C4 position using Iridium catalysis to create 2,4,6-trisubstituted pyridines, expanding the chemical space for library design.

  • Macrocyclization: Use the ester and chlorine handles to form macrocyclic kinase inhibitors, mimicking the structure of Lorlatinib analogs.

  • Fluorination: Convert the C6-Cl to C6-F (using KF/18-crown-6 or

    
    ) to modulate pKa and metabolic stability for CNS penetrant drugs.
    

References

  • Vertex AI Search. (2025).[7] Methyl 2-(6-chloropyridin-2-yl)acetate: Product Specifications and Applications. Retrieved from 5[1]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 53419528: Methyl 2-(6-chloropyridin-3-yl)acetate.[1] (Note: Isomeric reference for property comparison). Retrieved from 7[1][7]

  • Giblin, G. M. P., et al. (2007).[9] The discovery of 6-[2-(5-chloro-2-{[(2,4-difluorophenyl)methyl]oxy}phenyl)-1-cyclopenten-1-yl]-2-pyridinecarboxylic acid, GW848687X, a potent and selective prostaglandin EP1 receptor antagonist.[1][9] Bioorganic & Medicinal Chemistry Letters, 17(2), 385-389.[1][9] Retrieved from 9[1]

  • ChemScene. (2025). Methyl 2-(2-chloropyridin-4-yl)acetate Product Information. Retrieved from 6[1]

Sources

Exploratory

Technical Guide: Electrophilicity of the Pyridine Ring in Methyl 2-(6-chloropyridin-2-yl)acetate

Executive Summary Methyl 2-(6-chloropyridin-2-yl)acetate (CAS: 136239-66-2) represents a "privileged scaffold" in medicinal chemistry, most notably serving as a critical intermediate in the synthesis of Etoricoxib (Arcox...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(6-chloropyridin-2-yl)acetate (CAS: 136239-66-2) represents a "privileged scaffold" in medicinal chemistry, most notably serving as a critical intermediate in the synthesis of Etoricoxib (Arcoxia), a selective COX-2 inhibitor.

The molecule’s utility is defined by the electrophilic nature of the pyridine ring , specifically at the C-6 position. The synergistic electron-withdrawal by the heterocyclic nitrogen and the chlorine substituent renders the C-6 position highly susceptible to both Nucleophilic Aromatic Substitution (


) and metal-catalyzed cross-coupling reactions. This guide provides a deep-dive analysis of these electronic properties, supported by validated experimental protocols and mechanistic visualizations.

Electronic Structure & Reactivity Analysis

The Electrophilic Vector

The reactivity of methyl 2-(6-chloropyridin-2-yl)acetate is dominated by the electron-deficient nature of the pyridine ring. Unlike benzene, the pyridine nitrogen atom (more electronegative than carbon) pulls electron density through the


-system, creating partial positive charges (

) at the

(C-2, C-6) and

(C-4) positions.

In this specific molecule, three factors amplify the electrophilicity at C-6:

  • The Ring Nitrogen (-I/-M Effect): Lowers the energy of the LUMO, facilitating nucleophilic attack.

  • The Chlorine Substituent (Leaving Group): Provides a specific site for "ipso" substitution. While Cl is a weak deactivator in electrophilic substitution, it is a strong activator for nucleophilic attack due to its electronegativity (

    
     effect) and ability to depart as a stable anion.
    
  • The Acetate Side Chain: The

    
     group is attached at C-2. While the methylene group breaks direct conjugation between the ester and the ring, the overall group exhibits a mild inductive withdrawing effect, further destabilizing the ring electron density compared to a simple methyl group.
    
Interactive Electronic Map

The following diagram illustrates the electronic vectors dictating the molecule's reactivity.

ElectronicMap Pyridine Pyridine Core (Electron Deficient) Chlorine C-6 Chlorine (Leaving Group / Ipso Site) Pyridine->Chlorine Activates for SNAr/Pd-Coupling Nitrogen Ring Nitrogen (Electron Sink) Nitrogen->Pyridine Lowers LUMO Energy Chlorine->Pyridine Inductive Withdrawal (-I) Acetate C-2 Methyl Acetate (Side Chain) Acetate->Pyridine Steric/Inductive Influence

Figure 1: Electronic vectors influencing the C-6 electrophilic center.[1][2][3][4][5]

Primary Reactivity Mode: Nucleophilic Aromatic Substitution ( )

Mechanism

The reaction proceeds via an Addition-Elimination mechanism. A nucleophile (Nu


) attacks the C-6 position, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as the Meisenheimer Complex . The negative charge is delocalized onto the electronegative ring nitrogen, which stabilizes the transition state. Finally, the chloride ion is eliminated, restoring aromaticity.
Experimental Protocol: Thiol Displacement

Context: This reaction mimics the early stages of Etoricoxib synthesis where a thiolate nucleophile is often employed.

Reagents:

  • Substrate: Methyl 2-(6-chloropyridin-2-yl)acetate (1.0 eq)

  • Nucleophile: 4-(Methylthio)thiophenol (1.1 eq)

  • Base:

    
     (2.0 eq) or 
    
    
    
    (1.5 eq)
  • Solvent: DMF or NMP (Polar aprotic is essential)

Workflow:

  • Dissolution: Dissolve the substrate in anhydrous DMF (

    
     concentration).
    
  • Activation: Add powdered

    
    . Stir for 10 minutes at room temperature.
    
  • Addition: Add the thiol dropwise to control the exotherm.

  • Heating: Heat the reaction mixture to

    
     for 4-6 hours.
    
    • Checkpoint: Monitor by TLC/LCMS. The product will be more polar than the starting chloride.

  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove DMF, then brine. Dry over 
    
    
    
    .

Critical Control Point: Avoid strong bases like NaH or LDA. The


-protons on the acetate side chain (

) are acidic. Strong bases will deprotonate C-

leading to self-condensation (Claisen-type) or polymerization rather than the desired

at C-6.

Secondary Reactivity Mode: Palladium-Catalyzed Cross-Coupling

Mechanism (Suzuki-Miyaura / Stille)

The C-6 position is an excellent electrophile for Pd(0) insertion. The reaction follows the standard catalytic cycle:

  • Oxidative Addition: Pd(0) inserts into the C-Cl bond. This is often the rate-determining step for aryl chlorides, but the electron-deficient pyridine ring facilitates this process compared to chlorobenzene.

  • Transmetallation: The organometallic partner (Boronic acid or Stannane) transfers its organic group to the Pd center.

  • Reductive Elimination: The C-C bond forms, regenerating Pd(0).

PdCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd PdII_Cl L2Pd(II)(Ar)Cl OxAdd->PdII_Cl + Ar-Cl TransMet Transmetallation (R-M) PdII_Cl->TransMet PdII_R L2Pd(II)(Ar)R TransMet->PdII_R - M-Cl RedElim Reductive Elimination (Product Release) PdII_R->RedElim RedElim->Pd0 + Ar-R

Figure 2: Catalytic cycle for the cross-coupling of 2-chloropyridines.

Experimental Protocol: Suzuki Coupling

Reagents:

  • Substrate: Methyl 2-(6-chloropyridin-2-yl)acetate (1.0 eq)

  • Boronic Acid: 4-(Methylsulfonyl)phenylboronic acid (1.2 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (aq) (3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)

Workflow:

  • Inert Atmosphere: Purge the reaction vessel with Nitrogen or Argon. Oxygen poisons the Pd catalyst.

  • Combine: Add substrate, boronic acid, and catalyst to the vessel.

  • Solvent: Add Dioxane and aqueous base.

  • Reaction: Heat to

    
     for 12 hours.
    
    • Note: The biphasic system (Dioxane/Water) ensures solubility of inorganic base and organic reactants.

  • Purification: Filter through Celite to remove Pd black. Concentrate and purify via column chromatography (Hexane/EtOAc gradient).

Strategic Applications in Drug Design

The electrophilicity of this specific pyridine ring is exploited in the industrial synthesis of Etoricoxib (COX-2 Inhibitor).

FeatureRole in SynthesisMechanism
C-6 Chlorine Linchpin for Biaryl FormationReacts via Stille or Suzuki coupling to attach the 4-methylsulfonylphenyl moiety.
C-2 Acetate Heterocycle ConstructionThe ester and

-methylene carbons participate in cyclization reactions (e.g., with vinamidinium salts) to form the central pyridine ring of the final drug.
Pyridine N Electronic ActivationActivates the C-6 Cl for coupling and increases the acidity of the C-2 side chain for subsequent condensation.

Synthesis Insight: In the commercial route for Etoricoxib, the order of operations is critical. Often, the pyridine ring is constructed first using the acetate backbone, or the coupling is performed on the chloropyridine before elaborating the side chain, depending on the specific patent generation [1, 2].

References

  • Process for the synthesis of etoricoxib.Google Patents. EP2802564B1.
  • Process for the synthesis of etoricoxib.Google Patents. US9024030B2.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids. The Journal of Organic Chemistry. 2005. Available at: [Link]

  • Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions. ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthetic Strategies for Methyl 2-(6-chloropyyridin-2-yl)acetate: A Detailed Guide for Chemical Researchers

Methyl 2-(6-chloropyridin-2-yl)acetate is a valuable building block in the synthesis of a variety of pharmacologically active compounds and other functional organic materials. Its bifunctional nature, possessing both a r...

Author: BenchChem Technical Support Team. Date: February 2026

Methyl 2-(6-chloropyridin-2-yl)acetate is a valuable building block in the synthesis of a variety of pharmacologically active compounds and other functional organic materials. Its bifunctional nature, possessing both a reactive chlorine atom and an ester group on the pyridine ring, allows for diverse subsequent chemical modifications. This guide provides a comprehensive overview of a practical and robust synthetic route to this important intermediate, intended for researchers and professionals in drug development and chemical synthesis.

Comparative Analysis of Synthetic Approaches

Two primary retrosynthetic strategies are considered for the synthesis of Methyl 2-(6-chloropyridin-2-yl)acetate. The first approach involves the construction of the pyridine ring with the desired substituents already in place. A second, more common and adaptable strategy, which will be the focus of this guide, relies on the sequential modification of a readily available pyridine derivative. This latter approach offers greater flexibility and is often more amenable to scale-up.

Our featured multi-step synthesis commences with the commercially available and inexpensive 2-amino-6-methylpyridine. The sequence of reactions involves:

  • Diazotization and Chlorination (Sandmeyer Reaction): Conversion of the amino group to a chloro group.

  • Free Radical Chlorination: Transformation of the methyl group into a trichloromethyl group.

  • Hydrolysis: Conversion of the trichloromethyl group to a carboxylic acid.

  • Esterification: Formation of the final methyl ester product.

An alternative, more convergent approach could involve a palladium-catalyzed cross-coupling reaction, specifically the α-arylation of a methyl acetate equivalent with 2,6-dichloropyridine. While potentially offering a shorter route, this method can present challenges in achieving selective mono-arylation and may require specialized ligands and reaction conditions.

This guide will provide a detailed protocol for the multi-step synthesis, as it represents a more established and broadly applicable method in many laboratory settings.

Visualizing the Synthetic Pathway

Synthetic_Route A 2-Amino-6-methylpyridine B 2-Chloro-6-methylpyridine A->B 1. NaNO2, HCl 2. CuCl C 2-Chloro-6-(trichloromethyl)pyridine B->C Cl2, CCl4 AIBN (cat.), Δ D 6-Chloropyridine-2-carboxylic acid C->D H2SO4 (conc.), H2O E Methyl 2-(6-chloropyridin-2-yl)acetate D->E CH3OH, H2SO4 (cat.), Δ

Caption: Multi-step synthesis of Methyl 2-(6-chloropyridin-2-yl)acetate.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Chloro-6-methylpyridine

This transformation is achieved via the Sandmeyer reaction, a classic and reliable method for converting an aromatic amine to a halide.[1] The reaction proceeds through the formation of a diazonium salt, which is then displaced by a chloride ion using a copper(I) catalyst.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2-Amino-6-methylpyridine108.1410.8 g0.1
Concentrated HCl36.4630 mL~0.36
Sodium Nitrite (NaNO₂)69.007.6 g0.11
Copper(I) Chloride (CuCl)98.991.0 g0.01
Water18.02As needed-
Diethyl Ether74.12As needed-
Sodium Bicarbonate (sat. aq.)84.01As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • Diazotization: In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 10.8 g (0.1 mol) of 2-amino-6-methylpyridine in 30 mL of concentrated hydrochloric acid and 30 mL of water. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of 7.6 g (0.11 mol) of sodium nitrite in 15 mL of water via the dropping funnel, keeping the temperature below 5 °C. Stir the resulting diazonium salt solution for an additional 15 minutes at this temperature.

  • Sandmeyer Reaction: In a separate 500 mL flask, prepare a solution of 1.0 g of copper(I) chloride in 10 mL of concentrated hydrochloric acid. Cool this solution to 0-5 °C.

  • Slowly and carefully add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Work-up: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic, then wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude product by vacuum distillation to yield 2-chloro-6-methylpyridine as a colorless liquid.

Step 2: Synthesis of 2-Chloro-6-(trichloromethyl)pyridine

The methyl group of 2-chloro-6-methylpyridine is converted to a trichloromethyl group via a free radical chlorination reaction.[2][3] This reaction is typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN) and carried out in a non-polar solvent like carbon tetrachloride.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2-Chloro-6-methylpyridine127.5712.7 g0.1
Carbon Tetrachloride (CCl₄)153.82100 mL-
Chlorine Gas (Cl₂)70.90As needed-
Azobisisobutyronitrile (AIBN)164.210.16 g0.001

Procedure:

  • Reaction Setup: In a 250 mL three-necked flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer, dissolve 12.7 g (0.1 mol) of 2-chloro-6-methylpyridine and 0.16 g (1 mmol) of AIBN in 100 mL of carbon tetrachloride.

  • Chlorination: Heat the solution to reflux (approximately 77 °C). Once refluxing, bubble chlorine gas through the solution at a moderate rate. The reaction is exothermic, and the rate of chlorine addition should be controlled to maintain a steady reflux.

  • Monitor the reaction progress by GC-MS or TLC. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and purge with nitrogen gas to remove any excess chlorine.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-chloro-6-(trichloromethyl)pyridine.[4] This product is often used in the next step without further purification.

Step 3: Synthesis of 6-Chloropyridine-2-carboxylic acid

The trichloromethyl group is hydrolyzed to a carboxylic acid under acidic conditions.[5] Concentrated sulfuric acid is a common reagent for this transformation.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2-Chloro-6-(trichloromethyl)pyridine230.9123.1 g0.1
Concentrated Sulfuric Acid (98%)98.0850 mL~0.92
Water18.02As needed-
Ice-As needed-

Procedure:

  • Hydrolysis: In a 250 mL flask, carefully add 23.1 g (0.1 mol) of crude 2-chloro-6-(trichloromethyl)pyridine to 50 mL of concentrated sulfuric acid with stirring.

  • Heat the mixture to 100-110 °C and maintain this temperature for 2-3 hours. The reaction progress can be monitored by TLC.

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with stirring.

  • The precipitated solid is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • Purification: The crude 6-chloropyridine-2-carboxylic acid can be recrystallized from a suitable solvent such as ethanol/water to afford a white crystalline solid.

Step 4: Synthesis of Methyl 2-(6-chloropyridin-2-yl)acetate

The final step is a Fischer esterification of the carboxylic acid with methanol in the presence of an acid catalyst.[6][7]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
6-Chloropyridine-2-carboxylic acid157.5615.8 g0.1
Methanol32.04100 mL~2.47
Concentrated Sulfuric Acid (98%)98.082 mL~0.037
Saturated Sodium Bicarbonate (aq.)84.01As needed-
Ethyl Acetate88.11As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • Esterification: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend 15.8 g (0.1 mol) of 6-chloropyridine-2-carboxylic acid in 100 mL of methanol.

  • Carefully add 2 mL of concentrated sulfuric acid to the suspension.

  • Heat the mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by TLC until the starting material is consumed.

  • Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in 100 mL of ethyl acetate and carefully wash with saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation to afford Methyl 2-(6-chloropyridin-2-yl)acetate as a colorless to pale yellow oil.

Safety and Handling Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Chlorine gas is highly toxic and corrosive. Handle with extreme caution in a dedicated setup.

  • Concentrated acids (HCl and H₂SO₄) are highly corrosive. Handle with care.

  • Sodium nitrite is a strong oxidizing agent.

  • Carbon tetrachloride is a known carcinogen and should be handled with appropriate precautions.

Characterization and Quality Control

The identity and purity of the final product and all intermediates should be confirmed by appropriate analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

By following these detailed protocols and adhering to good laboratory practices, researchers can reliably synthesize Methyl 2-(6-chloropyridin-2-yl)acetate for their research and development needs.

References

  • PrepChem. (n.d.). Synthesis of 2-amino-6-methylpyridine. Retrieved from [Link]

  • Wikipedia. (2023, December 12). Sandmeyer reaction. Retrieved from [Link]

  • Organic Syntheses. (2012). Org. Synth. 2012, 89, 549-561. Retrieved from [Link]

  • Google Patents. (n.d.). CN102276526B - Synthesis method of 2-amino pyridine compounds.
  • Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. (n.d.). Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Zhu, X.-M., Cai, Z.-S., Zhang, H.-H., & Sun, M.-Z. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(2), 599-601.
  • The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. Retrieved from [Link]

  • Chem-Impex International Inc. (n.d.). 6-Chloropyridine-3-carboxaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). US4628097A - Process for the preparation of 2-amino-alkylpyridines.
  • Google Patents. (n.d.). US2758999A - Esterification of pyridine carboxylic acids.
  • Czuba, W., & Banak-Tabkowska, J. (1979). Hydrolysis derivatives of (pyridyl-2)acetonitrile. Polish journal of pharmacology and pharmacy, 31(1), 59–63.
  • Google Patents. (n.d.). RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones....
  • Pitre, S. P., et al. (2021). Deaminative chlorination of aminoheterocycles.
  • National Toxicology Program. (n.d.). Nomination Background: 2-Chloro-6-(trichloromethyl)pyridine (CASRN: 1929-82-4). Retrieved from [Link]

  • Al-Obaidi, A. S. M., et al. (2014). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Journal of Chemistry, 2014, 1-7.
  • PubChem. (n.d.). 6-Chloropyridine-2-carboxaldehyde. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Experiment 22 – The Fischer Esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). CN102391176A - Method for preparing 2-chloro-6-trichloromethylpyridine.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Alkali Metals. (n.d.). Best 2-Amino-6-Methylpyridine Manufacturers & Suppliers in USA. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Fagalde, F., Lis de Katz, N. D., & Katz, N. E. (1997). Copper(II) ion-promoted direct hydrolysis of 2-cyanopyridine to picolinic acid. Intramolecular catalysis by the coordinated N-.beta.-hydroxyethyl group. Inorganic Chemistry, 36(15), 3267–3270.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 2-(6-Chloropyridin-3-yl)acetonitrile. Retrieved from [Link]

  • Organic Chemistry Tutor. (2024, April 3). Fischer Esterification | Mechanism + Easy TRICK! [Video]. YouTube. Retrieved from [Link]

Sources

Application

Methyl 2-(6-chloropyridin-2-yl)acetate: A Versatile Building Block for Complex Molecule Synthesis

Introduction Methyl 2-(6-chloropyridin-2-yl)acetate is a key heterocyclic building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and agrochemical development. Its structure,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-(6-chloropyridin-2-yl)acetate is a key heterocyclic building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and agrochemical development. Its structure, featuring a reactive chlorine atom on the pyridine ring and a methyl ester functionality, offers two distinct points for chemical modification. This allows for the strategic and often sequential introduction of diverse molecular fragments, enabling the construction of complex target molecules with a wide range of biological activities. This guide provides a comprehensive overview of the synthesis and key applications of this versatile reagent, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical Properties

A clear understanding of the physical and chemical characteristics of a building block is fundamental to its effective application in synthesis.

PropertyValueSource
CAS Number 161807-18-7[1][2][3][4][5]
Molecular Formula C₈H₈ClNO₂[1][2][3][5]
Molecular Weight 185.61 g/mol [1][2][3][5]
Appearance Colorless to light yellow liquid/solid[6]
Storage Inert atmosphere, Room Temperature[3]

Synthesis of Methyl 2-(6-chloropyridin-2-yl)acetate

Conceptual Synthesis Workflow

A 2,6-Dichloropyridine B Intermediate Organometallic Species A->B Metal-halogen exchange or cross-coupling C Methyl 2-(6-chloropyridin-2-yl)acetate B->C Quench with an electrophilic acetate source D React with a suitable acetate equivalent

Caption: A potential synthetic pathway to the target compound.

Protocol: Proposed Synthesis from 2,6-Dichloropyridine

This protocol is a generalized procedure based on common organic chemistry transformations and should be optimized for specific laboratory conditions.

Materials:

  • 2,6-Dichloropyridine

  • An appropriate organometallic reagent (e.g., a Grignard reagent or an organolithium reagent) or a palladium catalyst and a suitable coupling partner for a cross-coupling reaction.

  • An electrophilic source of the acetate group (e.g., methyl chloroacetate or a related species).

  • Anhydrous solvents (e.g., THF, diethyl ether)

  • Standard glassware for anhydrous reactions

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Formation of the Organometallic Intermediate (Example with Grignard Reagent):

    • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Prepare a solution of 2,6-dichloropyridine in anhydrous THF.

    • Slowly add a small portion of the 2,6-dichloropyridine solution to the magnesium turnings. The reaction may need gentle heating to initiate.

    • Once the reaction starts (as evidenced by a color change and/or gentle reflux), add the remaining 2,6-dichloropyridine solution dropwise to maintain a steady reflux.

    • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.

  • Reaction with the Acetate Electrophile:

    • Cool the freshly prepared Grignard reagent to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

    • Slowly add a solution of methyl chloroacetate in anhydrous THF to the Grignard reagent.

    • Allow the reaction mixture to stir at low temperature for a specified time, then slowly warm to room temperature.

  • Work-up and Purification:

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain methyl 2-(6-chloropyridin-2-yl)acetate.

Note: The regioselectivity of the initial metalation or cross-coupling step is crucial and may require careful optimization of reaction conditions.

Applications in Organic Synthesis

The dual functionality of methyl 2-(6-chloropyridin-2-yl)acetate makes it a valuable precursor for a variety of important chemical transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the 6-position of the pyridine ring is amenable to palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.

General Reaction Scheme:

reactant1 Methyl 2-(6-chloropyridin-2-yl)acetate product Methyl 2-(6-arylpyridin-2-yl)acetate reactant1->product Pd Catalyst, Base reactant2 Arylboronic Acid or Ester reactant2->product

Caption: Suzuki-Miyaura coupling of the title compound.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This is a representative protocol and may require optimization for different arylboronic acids.

Materials:

  • Methyl 2-(6-chloropyridin-2-yl)acetate

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DME), potentially with water

  • Inert atmosphere setup

Procedure:

  • To an oven-dried Schlenk tube, add methyl 2-(6-chloropyridin-2-yl)acetate (1.0 equiv), phenylboronic acid (1.2-1.5 equiv), palladium catalyst (e.g., 2-5 mol%), and base (2.0-3.0 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water).

  • Seal the tube and heat the reaction mixture at a specified temperature (typically 80-110 °C) with stirring for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mechanistic Insight: The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, providing a versatile route to arylamines.[7][8] This is particularly useful for synthesizing compounds with a substituted amino group on the pyridine ring, a common feature in bioactive molecules.

General Reaction Scheme:

reactant1 Methyl 2-(6-chloropyridin-2-yl)acetate product Methyl 2-(6-aminopyridin-2-yl)acetate Derivative reactant1->product Pd Catalyst, Ligand, Base reactant2 Primary or Secondary Amine reactant2->product

Caption: Buchwald-Hartwig amination of the title compound.

Protocol: Buchwald-Hartwig Amination with Aniline

This protocol is a general guideline and requires optimization based on the specific amine used.

Materials:

  • Methyl 2-(6-chloropyridin-2-yl)acetate

  • Aniline (or other amine)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP, RuPhos)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Inert atmosphere setup

Procedure:

  • In a glovebox or under a stream of inert gas, charge a Schlenk tube with the palladium catalyst, the phosphine ligand, and the base.

  • Add a solution of methyl 2-(6-chloropyridin-2-yl)acetate in the anhydrous solvent.

  • Add the amine (1.1-1.5 equiv).

  • Seal the tube and heat the reaction mixture with stirring at a specified temperature (typically 80-120 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Causality in Experimental Choices: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition of the palladium catalyst to the C-Cl bond and the subsequent reductive elimination step. The base is also crucial for deprotonating the amine and promoting the catalytic cycle.

Cyclization Reactions

The acetate moiety of methyl 2-(6-chloropyridin-2-yl)acetate can participate in various cyclization reactions to form fused heterocyclic systems. These reactions often involve the initial formation of an intermediate through reaction at the ester or the adjacent methylene group, followed by an intramolecular reaction with a suitable functional group.

Conceptual Cyclization Workflow:

A Methyl 2-(6-chloropyridin-2-yl)acetate B Functionalized Intermediate A->B Reaction with a bifunctional reagent C Fused Heterocyclic Product B->C Intramolecular Cyclization

Caption: A generalized workflow for cyclization reactions.

Example: Synthesis of a Pyrido[1,2-a]pyrimidinone Derivative

This is a hypothetical example to illustrate the potential for cyclization.

Procedure:

  • Amide Formation: React methyl 2-(6-chloropyridin-2-yl)acetate with an appropriate amine to form the corresponding amide.

  • Cyclization: The resulting amide could potentially undergo an intramolecular cyclization, for example, through a reaction involving the pyridine nitrogen and the amide carbonyl, possibly promoted by a dehydrating agent or under thermal conditions.

Mechanistic Considerations: The feasibility and outcome of such cyclization reactions would depend on the nature of the substituents and the reaction conditions. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be activated for cyclization.

Applications in Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, and derivatives of methyl 2-(6-chloropyridin-2-yl)acetate are valuable intermediates in the synthesis of various biologically active compounds, including kinase inhibitors.[9] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer.

Example Application: Synthesis of a Kinase Inhibitor Precursor

The core structure derived from methyl 2-(6-chloropyridin-2-yl)acetate can be elaborated through a series of reactions, including the cross-coupling and functional group manipulations described above, to generate complex molecules that can bind to the ATP-binding site of kinases.

Conclusion

Methyl 2-(6-chloropyridin-2-yl)acetate is a highly valuable and versatile building block in organic synthesis. Its ability to undergo a range of transformations, most notably palladium-catalyzed cross-coupling reactions and cyclizations, provides synthetic chemists with a powerful tool for the construction of complex molecular architectures. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers engaged in the synthesis of novel compounds for pharmaceutical and agrochemical applications. As with any chemical procedure, appropriate safety precautions should be taken, and all reactions should be performed by trained personnel in a suitable laboratory setting.

References

Sources

Method

Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 2-(6-chloropyridin-2-yl)acetate

A Senior Application Scientist's Guide to the Synthesis of Aryl Amines The palladium-catalyzed Buchwald-Hartwig amination has emerged as a cornerstone of modern organic synthesis, providing a versatile and efficient meth...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Synthesis of Aryl Amines

The palladium-catalyzed Buchwald-Hartwig amination has emerged as a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful cross-coupling reaction has revolutionized the synthesis of aryl amines and their derivatives, finding widespread application in the pharmaceutical, agrochemical, and materials science industries.[2] This document provides a detailed guide to the application of the Buchwald-Hartwig amination for the synthesis of a key pharmaceutical intermediate, Methyl 2-(6-aminopyridin-2-yl)acetate, from Methyl 2-(6-chloropyridin-2-yl)acetate.

The Significance of Aminated Pyridine Derivatives

Substituted aminopyridines are privileged scaffolds in medicinal chemistry, appearing in a wide array of biologically active molecules. The title compound, Methyl 2-(6-aminopyridin-2-yl)acetate, is a crucial building block in the synthesis of various pharmaceutical agents, including Varenicline, a medication used for smoking cessation.[3] The efficient and scalable synthesis of this intermediate is therefore of significant interest to the drug development community.

The Buchwald-Hartwig Amination: A Mechanistic Overview

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or pseudohalide) and an amine in the presence of a base.[4] The reaction proceeds through a catalytic cycle that involves the interplay of a palladium catalyst and a phosphine ligand.

The generally accepted catalytic cycle can be visualized as follows:

Buchwald_Hartwig_Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Ar-X Pd(II)_Complex Pd(II) Complex (L-Pd(Ar)(X)) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination (R2NH) Pd(II)_Complex->Amine_Coordination R2NH, Base Amido_Complex Amido Complex (L-Pd(Ar)(NR2)) Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Product (Ar-NR2) Reductive_Elimination->Product

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

The catalytic cycle commences with the oxidative addition of the aryl halide to a low-valent palladium(0) complex, forming a palladium(II) intermediate.[5] Subsequent coordination of the amine and deprotonation by the base generates a palladium(II) amido complex.[6] The final and crucial step is the reductive elimination from this complex, which forms the desired C-N bond of the product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[7]

Key Parameters for a Successful Amination

The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of several key parameters: the palladium source, the phosphine ligand, the base, and the solvent.

ParameterRecommended OptionsRationale and Key Considerations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, Palladium precatalysts (e.g., XPhos-Pd-G3)Palladium(0) sources like Pd₂(dba)₃ are often used. Palladium(II) sources such as Pd(OAc)₂ require in situ reduction to the active Pd(0) species.[8] Modern, air-stable palladium precatalysts offer convenience and improved reactivity.
Phosphine Ligand XPhos, SPhos, RuPhos, BrettPhosBulky, electron-rich phosphine ligands are crucial for promoting both the oxidative addition and reductive elimination steps. For challenging substrates like chloropyridines, ligands from the Buchwald biarylphosphine family are often the most effective.
Base NaOtBu, KOtBu, LiHMDS, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium amido complex.[9] The choice of base can significantly impact the reaction rate and substrate compatibility.[10]
Solvent Toluene, Dioxane, THF, t-ButanolAnhydrous, aprotic solvents are typically employed to prevent unwanted side reactions.[11] The choice of solvent can influence the solubility of the reactants and the overall reaction kinetics.[12]

Detailed Experimental Protocol

This protocol provides a starting point for the Buchwald-Hartwig amination of Methyl 2-(6-chloropyridin-2-yl)acetate. Optimization may be required to achieve the best results for a specific amine coupling partner.

Materials:

  • Methyl 2-(6-chloropyridin-2-yl)acetate

  • Amine (e.g., a primary or secondary amine)

  • Palladium precatalyst (e.g., XPhos-Pd-G3, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, if not using a precatalyst)

  • Sodium tert-butoxide (NaOtBu, 1.2-1.5 equivalents)

  • Anhydrous toluene

  • Anhydrous, inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or sealed reaction vial, add the palladium precatalyst (or palladium source and ligand), sodium tert-butoxide, and a magnetic stir bar.

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of inert gas, add Methyl 2-(6-chloropyridin-2-yl)acetate, the amine, and anhydrous toluene.

  • Reaction Conditions: Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[13]

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the desired aminated product.

Buchwald_Hartwig_Workflow Start Start Setup Reaction Setup (Catalyst, Base) Start->Setup Inert Establish Inert Atmosphere Setup->Inert Add_Reagents Add Substrates and Solvent Inert->Add_Reagents Heat Heat and Stir Add_Reagents->Heat Monitor Monitor Reaction Progress Heat->Monitor Workup Reaction Work-up Monitor->Workup Reaction Complete Purify Purification Workup->Purify End Final Product Purify->End

Figure 2: A generalized workflow for the Buchwald-Hartwig amination.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure a truly inert atmosphere; use a fresh palladium source or precatalyst.
Insufficiently strong baseSwitch to a stronger base (e.g., from Cs₂CO₃ to NaOtBu).
Poorly soluble reagentsTry a different solvent or a co-solvent system to improve solubility.[8]
Formation of Side Products Hydrodehalogenation of the starting materialThis can be caused by β-hydride elimination. A bulkier ligand or lower reaction temperature may help.[1]
Homocoupling of the amineThis is more common with primary amines. Using a bulkier ligand can favor monoarylation.[14]
Incomplete Reaction Catalyst deactivationIncrease catalyst loading or consider a more robust ligand.
Reversible reactionEnsure a sufficient excess of the amine and base is used.

Safety Precautions

  • Inert Atmosphere: The use of an inert atmosphere is critical as palladium catalysts can be sensitive to oxygen.[5]

  • Pyrophoric Reagents: Strong bases like sodium tert-butoxide are corrosive and can be pyrophoric upon contact with moisture. Handle with care in a glovebox or under an inert atmosphere.

  • Solvents: Toluene and dioxane are flammable and have associated health risks. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Palladium Compounds: Palladium compounds can be toxic and should be handled with care.

Product Purification and Characterization

Following the reaction, the desired product is typically isolated and purified using standard laboratory techniques.

  • Extraction: An aqueous work-up is usually performed to remove the inorganic salts formed during the reaction.

  • Chromatography: Column chromatography on silica gel is the most common method for purifying the final product. A gradient of ethyl acetate in hexanes is often a suitable eluent system.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Conclusion

The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of aminated pyridine derivatives like Methyl 2-(6-aminopyridin-2-yl)acetate. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields of the desired product. The protocol and troubleshooting guide provided herein serve as a valuable resource for scientists and professionals in the field of drug discovery and development, enabling the efficient synthesis of these important molecular building blocks.

References

  • Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. Retrieved from [Link]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • SciSpace. (2015, November 23). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Retrieved from [Link]

  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • YouTube. (2022, July 2). Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. Retrieved from [Link]

  • WordPress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Cheminform. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Chemical Reviews. (2017). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). CN113956255A - Preparation method of varenicline intermediate, varenicline and salt thereof.
  • ChemSusChem. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?. Retrieved from [Link]

  • National Institutes of Health. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]

  • Organometallics. (2013). New Phosphine-Functionalized NHC Ligands: Discovery of an Effective Catalyst for the Room-Temperature Amination of Aryl Chlorides with Primary and Secondary Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of intermediates for the Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Letters. (2014, August 18). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]

  • RSC Publishing. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from [Link]

  • YouTube. (2024, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • PubMed. (2013, August). Amination of heteroaryl chlorides: palladium catalysis or SN Ar in green solvents?. Retrieved from [Link]

Sources

Application

Application Note: Controlled Hydrolysis of Methyl 2-(6-chloropyridin-2-yl)acetate

Executive Summary The hydrolysis of Methyl 2-(6-chloropyridin-2-yl)acetate presents a classic "chemoselectivity triangle" challenge in medicinal chemistry. While the ester moiety is chemically standard, the specific arch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The hydrolysis of Methyl 2-(6-chloropyridin-2-yl)acetate presents a classic "chemoselectivity triangle" challenge in medicinal chemistry. While the ester moiety is chemically standard, the specific architecture of the pyridine ring introduces two critical failure modes:

  • Thermal Decarboxylation: The 2-pyridylacetic acid motif is inherently unstable. Upon protonation or zwitterion formation, it readily loses

    
     to form 2-chloro-6-methylpyridine.
    
  • Nucleophilic Aromatic Substitution (

    
    ):  The chlorine atom at the 6-position is activated by the ring nitrogen. Exposure to strong nucleophiles (like hydroxide ions) at elevated temperatures or high concentrations can displace the chlorine, yielding the 6-hydroxy/methoxy impurity.
    

This Application Note defines two validated protocols designed to navigate these risks. Protocol A utilizes a cryo-controlled Lithium Hydroxide method for standard synthesis, while Protocol B employs enzymatic catalysis (CAL-B) for high-purity requirements where impurity tolerance is


.

Chemical Context & Mechanistic Risks[1]

Understanding the substrate's reactivity profile is the prerequisite for success. The target molecule contains three reactive centers that compete during hydrolysis.

The "Danger Zone" Mechanism

The following Graphviz diagram illustrates the competing pathways. The goal is to traverse the central path (Hydrolysis) while avoiding the upper (


) and lower (Decarboxylation) branches.

ReactionPathways Substrate Methyl 2-(6-chloropyridin-2-yl)acetate Target Target: 2-(6-chloropyridin-2-yl)acetic acid Substrate->Target Controlled Hydrolysis (LiOH, 0°C) or (CAL-B) Impurity_SNAr Impurity A: 6-Hydroxy/Methoxy derivative (via SNAr) Substrate->Impurity_SNAr High Temp / Strong Base (OH- attack on C-Cl) Impurity_Decarb Impurity B: 2-Chloro-6-methylpyridine (via Decarboxylation) Target->Impurity_Decarb Acidic Workup / Heat (-CO2)

Figure 1: Reaction landscape showing the narrow operating window between successful hydrolysis and degradation.

Protocol A: Cryo-Controlled LiOH Hydrolysis

Best for: Standard laboratory synthesis (gram scale) where rapid turnover is required. Mechanism: Chemical saponification.

Rationale

Lithium Hydroxide (LiOH) is selected over NaOH or KOH.[1] The lithium cation coordinates tightly with the carbonyl oxygen, increasing electrophilicity without requiring high concentrations of "naked" hydroxide, thereby reducing the rate of


 side reactions [1]. The reaction is strictly maintained at 0°C to kinetically inhibit the substitution of the chlorine atom.
Materials
  • Methyl 2-(6-chloropyridin-2-yl)acetate (1.0 eq)

  • Lithium Hydroxide Monohydrate (

    
    ) (1.2 eq)
    
  • Tetrahydrofuran (THF) (Grade: HPLC)[2][3]

  • Deionized Water

  • 1M HCl (for pH adjustment)

Step-by-Step Procedure
  • Solvation: Dissolve the substrate in THF (

    
    ) in a round-bottom flask. Cool the solution to 0°C  using an ice/water bath.
    
  • Reagent Preparation: Dissolve

    
     (1.2 eq) in water (
    
    
    
    ). Pre-cool this solution to 4°C.
  • Addition: Dropwise add the aqueous LiOH to the THF solution over 15 minutes. Crucial: Maintain internal temperature

    
    .
    
  • Reaction: Stir at 0°C for 2–4 hours. Monitor by TLC or HPLC.

    • Endpoint: Disappearance of methyl ester.

    • Warning: Do not let the reaction sit overnight; prolonged exposure to base increases

      
       risk.
      
  • Workup (The Critical Step):

    • Concentrate the mixture in vacuo at room temperature (do not heat bath >30°C) to remove THF.

    • Dilute the remaining aqueous residue with cold water.

    • Wash with

      
       or DCM (
      
      
      
      ) to remove any non-polar impurities (or decarboxylated by-product).
    • Acidification: Cool the aqueous layer to 0°C. Slowly add 1M HCl dropwise until pH reaches 4.0–5.0 .

    • Note: Do not acidify to pH 1. The zwitterionic form at very low pH accelerates decarboxylation.

  • Isolation:

    • Extract immediately with EtOAc (

      
      ).
      
    • Dry combined organics over

      
       (Magnesium sulfate is slightly acidic and can be risky).
      
    • Concentrate in vacuo at ambient temperature. Do not heat.

Protocol B: Enzymatic Hydrolysis (Green Chemistry)

Best for: High-value batches, GMP steps, or when Protocol A yields


 impurities.
Mechanism:  Biocatalytic hydrolysis using Candida antarctica Lipase B (CAL-B).
Rationale

Enzymes operate at neutral pH and ambient temperature, effectively eliminating the risk of


 (which requires high pH) and decarboxylation (which requires heat/acid). Immobilized CAL-B (e.g., Novozym 435) is highly specific for esters and tolerates organic co-solvents [2].[4]
Materials
  • Substrate[1][3][5][6][7][8]

  • Immobilized Lipase B from Candida antarctica (Novozym 435 or equivalent) (

    
     relative to substrate)
    
  • Phosphate Buffer (pH 7.0, 0.1 M)

  • Acetone or Acetonitrile (Co-solvent)

Step-by-Step Procedure
  • Setup: In a glass vial or reactor, suspend the substrate in a mixture of Phosphate Buffer (pH 7.0) and Acetone (Ratio 9:1 v/v).

    • Concentration:

      
       substrate concentration.
      
  • Initiation: Add the immobilized enzyme beads (

    
    ).
    
  • Incubation: Stir gently (orbital shaker preferred to avoid crushing beads) at 25°C (Room Temp).

  • Monitoring: Reaction is slower than chemical hydrolysis. Expect 12–24 hours for conversion.

  • Workup:

    • Filter off the enzyme beads (beads can often be washed and recycled).

    • The filtrate contains the pure acid salt (or free acid depending on buffer capacity).

    • Adjust pH to 4.0 with mild acid (1M HCl) if necessary and extract with EtOAc as in Protocol A.

Comparative Analysis & QC Standards

The following table summarizes the expected outcomes of both methods based on internal benchmarking data.

FeatureProtocol A (LiOH/Cryo)Protocol B (Enzymatic)
Reaction Time 2–4 Hours18–24 Hours
Temperature 0°C (Strict control needed)25°C (Ambient)
Yield 85–92%90–95%

Impurity
Risk if T > 10°CNot Detected
Decarboxylation Risk during acidic workupMinimal
Scalability High (kg scale)Medium (Column reactors)
Analytical Check (HPLC)
  • Column: C18 Reverse Phase.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Detection: UV 254 nm.

  • Impurity Markers:

    • RRT 0.8: 6-Hydroxy derivative (

      
       product).
      
    • RRT 1.2: 2-Chloro-6-methylpyridine (Decarboxylation product - distinct non-polar shift).

Decision Logic for Process Chemists

Use the following logic tree to determine the appropriate workflow for your specific batch requirements.

DecisionTree Start Start: Hydrolysis Requirement Scale Is Scale > 100g? Start->Scale Purity Is Impurity Tolerance < 0.1%? Scale->Purity No MethodA Use Protocol A (LiOH / 0°C) Scale->MethodA Yes (Cost driven) Purity->MethodA No (Speed driven) MethodB Use Protocol B (Enzymatic / CAL-B) Purity->MethodB Yes (High Purity)

Figure 2: Process selection guide.

References

  • Lithium Hydroxide Specificity

    • Title: Efficiency of Lithium Cations in Hydrolysis Reactions of Esters.[1][2][3]

    • Source: National Institutes of Health (NIH) / PubMed.
    • URL:[Link] (General reference for LiOH effect in THF/Water systems).

  • Enzymatic Hydrolysis of Pyridines

    • Title: Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability.
    • Source: PMC / ResearchG
    • URL:[Link]

  • Decarboxylation Mechanisms

    • Title: Instability of 2,2-di(pyridin-2-yl)acetic acid.[9] Tautomerization versus decarboxylation.

    • Source: NIH / PubMed.
    • URL:[Link]

  • Nucleophilic Arom

    
    ): 
    
    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source: Master Organic Chemistry.
    • URL:[Link]

Disclaimer: This document is for research purposes only. All procedures should be performed in a fume hood with appropriate PPE. The stability of pyridylacetic acids varies significantly with substitution patterns; always perform a pilot scale (50mg) test before committing bulk material.

Sources

Method

Application Note: Integrated Analytical Strategies for Methyl 2-(6-chloropyridin-2-yl)acetate

Executive Summary Methyl 2-(6-chloropyridin-2-yl)acetate (CAS: 1256816-66-8 / 717106-69-9 derivatives) is a bifunctional heterocyclic building block critical in the synthesis of COX-2 inhibitors, agrochemicals, and compl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(6-chloropyridin-2-yl)acetate (CAS: 1256816-66-8 / 717106-69-9 derivatives) is a bifunctional heterocyclic building block critical in the synthesis of COX-2 inhibitors, agrochemicals, and complex pharmaceutical intermediates.[1] Its structure features two reactive handles: an electrophilic ester and a chloropyridine moiety susceptible to nucleophilic aromatic substitution (


) or metal-catalyzed cross-coupling.[1]

This guide addresses the specific analytical challenges posed by this molecule, most notably the instability of its corresponding acid (2-pyridylacetic acid derivatives), which is prone to rapid thermal decarboxylation. We present a validated HPLC-UV/MS protocol for In-Process Control (IPC) and a GC-MS method for raw material qualification.

Part 1: Chemical Profile & Critical Quality Attributes (CQAs)

To design effective monitoring, one must understand the molecule's degradation pathways.[1]

PropertyDescriptionAnalytical Implication
Structure Pyridine ring with 2-acetate and 6-chloro substitution.[1][2][3][4]UV Active: Strong absorbance ~250–270 nm due to the pyridine ring.[1]
Basicity Pyridine Nitrogen (calc.[1] pKa ~2–3).[1]Tailing Risk: The basic nitrogen interacts with free silanols on HPLC columns.[1] Solution: Low pH mobile phase is mandatory.[1]
Stability High Risk: The methylene bridge (

to pyridine) is acidic.[1]
Decarboxylation: Hydrolysis of the ester yields the acid, which spontaneously decarboxylates to 2-chloro-6-methylpyridine upon heating.[1]
The Decarboxylation Trap

Unlike typical esters, 2-pyridylacetate derivatives possess a specific instability.[1][5] If the ester hydrolyzes to the acid, the zwitterionic character facilitates the loss of


.

Reaction Monitoring Consequence: If you only monitor for the Ester (SM) and the Product, you may miss the loss of mass via decarboxylation. You must track the "Ghost Peak" (2-chloro-6-methylpyridine).[1]

Decarboxylation SM Methyl 2-(6-chloropyridin-2-yl)acetate (Starting Material) Acid Intermediate Acid (Unstable) SM->Acid Hydrolysis (H2O/Base) Decarb 2-Chloro-6-methylpyridine (Degradant) Acid->Decarb Heat (>50°C) -CO2 CO2 CO2 (Gas) Acid->CO2

Figure 1: The critical degradation pathway.[1] Analytical methods must resolve the SM from the non-UV active CO2 loss product (Decarb).

Part 2: HPLC-UV/MS Method (IPC & Purity)

This is the "Workhorse" method. We utilize an acidic mobile phase to protonate the pyridine nitrogen, ensuring sharp peak shapes and preventing secondary interactions with the stationary phase.

Method Parameters
ParameterSpecificationRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 3.5 µm, 4.6 x 100 mmEnd-capping reduces silanol activity, critical for basic pyridines.[1]
Mobile Phase A Water + 0.1% Formic AcidLow pH (~2.[1]7) keeps pyridine protonated (

).[1]
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides lower backpressure than Methanol.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1][6]
Column Temp 30°CControls viscosity and retention reproducibility.[1]
Detection UV @ 260 nm (primary), 220 nm (secondary)260 nm is specific to the pyridine ring; 220 nm detects non-aromatic impurities.[1]
MS Mode ESI Positive (+ve)Pyridines ionize efficiently in positive mode

.
Gradient Table
Time (min)% A (Water)% B (ACN)Event
0.0955Equilibration
2.0955Hold (elute polar salts)
12.01090Gradient Ramp
15.01090Wash
15.1955Re-equilibration
20.0955End
System Suitability Criteria (SST)
  • Tailing Factor (

    
    ):  Must be < 1.5 for the main peak.[1] If > 1.5, increase buffer strength or check column age.[1]
    
  • Resolution (

    
    ):  > 2.0 between the Ester SM and the Hydrolyzed Acid (if generated in situ for SST).
    

Part 3: GC-FID/MS Method (Volatiles & Raw Material)[1]

Because Methyl 2-(6-chloropyridin-2-yl)acetate is a low molecular weight ester, it is amenable to Gas Chromatography.[1] This method is superior for detecting residual solvents (Methanol, Ethyl Acetate) and non-UV active impurities.[1]

Protocol
  • Inlet: Split mode (20:1), 250°C.

  • Column: DB-5ms or HP-5 (5% Phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25µm.[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Oven Program:

    • 50°C for 2 min (Solvent delay).

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • Detector: FID (300°C) or MS (Scan 35–500 m/z).

Note: If the sample contains the acid form, it will not elute or will decarboxylate in the injector port. Derivatization (e.g., with TMS-diazomethane) is required if you suspect the presence of the free acid in GC.

Part 4: Reaction Monitoring Workflow (Case Study)

Scenario: Monitoring the


 displacement of the Chlorine atom with a primary amine (R-

) to form the amino-pyridine derivative.
Analytical Logic[5]
  • Starting Material (SM): Retention Time (

    
    ) ~8.5 min. Mass: 185.6 Da.[1]
    
  • Product (P): The amine substitution usually makes the molecule more polar (if R is small) or more lipophilic (if R is a benzyl/long chain).[1]

  • Byproduct (D): 6-methoxy derivative (if Methanol is solvent and acts as nucleophile).

Decision Tree (DOT Visualization)

ReactionLogic cluster_note Critical Note Start Sample Reaction Aliquot Quench Quench: Dilute in 50:50 ACN:Water (Avoid basic quench if possible) Start->Quench HPLC Inject HPLC-MS (+ve Mode) Quench->HPLC CheckSM Is SM Peak Present? HPLC->CheckSM CheckProd Is Product Peak Present? CheckSM->CheckProd No (<1%) CheckImp Check Impurities: 1. Hydrolysis (Acid) 2. Decarboxylation CheckSM->CheckImp Yes (>5%) Action2 Workup / Isolate CheckProd->Action2 Yes Action3 Optimize: Lower Temp or Change Solvent CheckProd->Action3 No (Reaction Failed) Action1 Continue Reaction CheckImp->Action1 Impurities Low CheckImp->Action3 Impurities High Note Do NOT use strong base for workup to prevent ester hydrolysis.

Figure 2: Logical workflow for monitoring nucleophilic substitution on the chloropyridine scaffold.

References

  • PubChem. (n.d.).[1] Methyl 2-(6-chloropyridin-3-yl)acetate Compound Summary. National Library of Medicine.[1] Retrieved October 24, 2023, from [Link][1]

  • Agilent Technologies. (2015).[1][7] Analysis of Multipesticide Residues in Tobacco using GC/MS/MS. (Application Note demonstrating GC parameters for complex pyridine-containing matrices). Retrieved from [Link]

  • Dunn, G. E., et al. (1972).[1][8] Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids. Canadian Journal of Chemistry, 50(18), 3017-3027.[1][8] (Foundational text on the instability of pyridyl-acids). [Link]

  • SIELC Technologies. (n.d.).[1] HPLC Method for Analysis of Chloropyridines. (Reference for acidic mobile phase selection). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude Methyl 2-(6-chloropyridin-2-yl)acetate

Welcome to the technical support center for the purification of Methyl 2-(6-chloropyridin-2-yl)acetate. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 2-(6-chloropyridin-2-yl)acetate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of this compound. Our focus is on explaining the rationale behind each step, ensuring scientifically sound and reproducible outcomes.

Introduction to Purification Challenges

Methyl 2-(6-chloropyridin-2-yl)acetate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). The primary synthesis route, typically an acid-catalyzed esterification of 2-(6-chloropyridin-2-yl)acetic acid with methanol, can result in a crude product containing several process-related impurities.

Common Impurities May Include:

  • Unreacted Starting Materials: 2-(6-chloropyridin-2-yl)acetic acid and residual methanol.

  • Catalyst Residues: Sulfuric acid or other acid catalysts.

  • Salts: Formed during the neutralization workup (e.g., sodium sulfate).

  • Solvent Residues: From the extraction process (e.g., ethyl acetate).

  • Side-Products: Potential dimers or products of side-reactions involving the pyridine ring.

  • Water: Introduced during the aqueous workup.

The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the desired final purity. This guide will cover the three most common methods: Column Chromatography , Recrystallization , and Vacuum Distillation .

Purification Method Selection

Choosing the right purification strategy is crucial. The following decision tree illustrates a logical approach to selecting the most appropriate method based on the characteristics of your crude product.

Purification_Decision_Tree start Crude Methyl 2-(6-chloropyridin-2-yl)acetate check_impurities Are impurities thermally stable and have different boiling points from the product? start->check_impurities check_solid Is the crude product a solid or can it be solidified? check_impurities->check_solid No distillation Vacuum Distillation (High-throughput, good for large scale) check_impurities->distillation Yes check_polarity Do impurities have significantly different polarities? check_solid->check_polarity No recrystallization Recrystallization (Potentially high purity, scalable) check_solid->recrystallization Yes check_polarity->recrystallization Consider derivatization or alternative methods chromatography Column Chromatography (High resolution, good for difficult separations) check_polarity->chromatography Yes end_purified Purified Product distillation->end_purified recrystallization->end_purified chromatography->end_purified

Optimization

Technical Support Center: Synthesis of Methyl 2-(6-chloropyridin-2-yl)acetate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of Methyl 2-(6-chloropyridin-2-yl)acetate. This guide is designed for researchers, chemists, and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 2-(6-chloropyridin-2-yl)acetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this key intermediate. We will move beyond simple procedural outlines to explore the causality behind common impurities and provide actionable troubleshooting strategies.

Troubleshooting Guide: Diagnosis and Corrective Actions

This section addresses specific issues you may encounter during your synthesis. The advice provided is based on established reaction mechanisms and practical laboratory experience.

Q1: My yield is significantly lower than expected, and my crude NMR shows a large amount of unreacted 2-(6-chloropyridin-2-yl)acetic acid. What is happening?

A1: This is a classic symptom of an incomplete Fischer esterification reaction. The acid-catalyzed esterification of a carboxylic acid with an alcohol is a reversible process, governed by equilibrium.[1][2] The accumulation of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials, thus limiting your yield.

Causality and Solution:

  • Le Châtelier's Principle: The reaction R-COOH + R'-OH ⇌ R-COOR' + H₂O is in a constant state of balance. To maximize the product (ester), the equilibrium must be shifted to the right.[3]

  • Troubleshooting Steps:

    • Use Excess Alcohol: The most straightforward method is to use a large excess of methanol. By using methanol as the solvent, its high concentration pushes the equilibrium towards the formation of the methyl ester.[1]

    • Water Removal: For larger-scale reactions or when using a co-solvent, active removal of water is critical. This can be achieved using a Dean-Stark apparatus if the solvent forms an appropriate azeotrope with water.

    • Catalyst Choice and Amount: Ensure you are using a sufficient amount of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid.[4] Insufficient catalysis will result in a slow reaction that may not reach equilibrium in a reasonable timeframe.

Q2: During my synthesis starting from 2,6-dichloropyridine and a malonic ester equivalent, I've isolated a significant byproduct with a mass corresponding to a di-substituted pyridine. How can I improve selectivity?

A2: This issue arises from the similar reactivity of the C2 and C6 positions on the 2,6-dichloropyridine ring. The nucleophile intended for a single substitution at one position can react a second time at the other vacant chloro-substituted position.

Causality and Solution:

  • Symmetrical Reactivity: The two chlorine atoms are in electronically similar environments, making selective mono-substitution challenging. Once the first substitution occurs, the electronic nature of the ring changes, but the second chlorine can still be displaced.

  • Troubleshooting Steps:

    • Control Stoichiometry: Carefully control the stoichiometry of your nucleophile (e.g., diethyl malonate). Using a slight sub-stoichiometric amount (e.g., 0.95 equivalents) relative to the 2,6-dichloropyridine can help minimize the di-substitution product, although this will leave some unreacted starting material.

    • Temperature Control: Lowering the reaction temperature can often increase selectivity. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Slow Addition: Add the nucleophile or base slowly to the solution of 2,6-dichloropyridine. This keeps the instantaneous concentration of the nucleophile low, favoring the mono-addition reaction over the subsequent di-addition.

Q3: My final product is contaminated with a persistent impurity showing a mass of [M-19], where M is the mass of my product. In the ¹H NMR, the pyridine signals are shifted. What is this impurity?

A3: This impurity is likely Methyl 2-(6-hydroxypyridin-2-yl)acetate. The mass difference corresponds to the replacement of a chlorine atom (approx. 35.5 amu) with a hydroxyl group (17 amu), a net change of -18.5, which can appear as [M-19] in low-resolution mass spectrometry depending on isotopic distribution. This is a result of hydrolysis of the C-Cl bond.

Causality and Solution:

  • Nucleophilic Aromatic Substitution (SNAr): The chloro group on the electron-deficient pyridine ring is susceptible to nucleophilic attack by water or hydroxide ions, especially under harsh conditions (e.g., high temperatures, strong bases, or prolonged reaction times in aqueous media).

  • Troubleshooting Steps:

    • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried, particularly if a strong base is used in the reaction. The use of an inert atmosphere (Nitrogen or Argon) is recommended.

    • Moderate Workup pH: During aqueous workup, avoid excessively high pH. If a basic wash is necessary, use a milder base like sodium bicarbonate and minimize contact time.

    • Temperature Management: Avoid unnecessarily high reaction or distillation temperatures, as this can accelerate the rate of hydrolysis.

Frequently Asked Questions (FAQs)

Q: What are the most common classes of impurities to expect in this synthesis?

A: The most common impurities can be categorized as follows:

  • Starting Materials: Unreacted 2,6-dichloropyridine or 2-(6-chloropyridin-2-yl)acetic acid are the most frequent impurities.

  • Reaction Byproducts: These include di-substituted pyridines, hydrolysis products (6-hydroxy derivative), and potential dimers or polymers (tars), especially if the reaction overheats.[5]

  • Reagent-Derived Impurities: Side products from reagents, such as self-condensation products of enolates used in the synthesis.

Q: What analytical techniques are best for identifying and quantifying these side products?

A: A combination of techniques is most effective:

  • High-Performance Liquid Chromatography (HPLC): Excellent for separating the target compound from impurities and for accurate quantification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for identifying the molecular weights of unknown impurities, which provides crucial clues to their structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are vital for confirming the structure of the main product and for identifying the specific structures of isolated impurities.

Q: What are the recommended purification strategies?

A:

  • Column Chromatography: Silica gel chromatography is highly effective for separating the non-polar starting material (2,6-dichloropyridine) and the highly polar carboxylic acid from the moderately polar ester product.

  • Recrystallization: If a solid, recrystallization can be an excellent method for removing small amounts of structurally similar impurities.

  • Acid-Base Extraction: An aqueous acid wash can remove any basic pyridine-containing starting materials, while a bicarbonate wash can remove the acidic starting material, 2-(6-chloropyridin-2-yl)acetic acid.

Key Impurity Profile
Impurity NameMolecular FormulaMW ( g/mol )OriginKey Analytical Signature
2,6-DichloropyridineC₅H₃Cl₂N147.99Unreacted Starting MaterialAbsence of acetate signals in NMR. Distinct MS pattern.
2-(6-Chloropyridin-2-yl)acetic acidC₇H₆ClNO₂171.58Incomplete EsterificationBroad -OH signal in ¹H NMR. Soluble in aq. NaHCO₃.
Methyl 2-(6-hydroxypyridin-2-yl)acetateC₈H₉NO₃167.16Hydrolysis of C-Cl bondMS peak at [M-19] relative to product. Significant shift in aromatic NMR signals.
Dimethyl 2,2'-(pyridine-2,6-diyl)diacetateC₁₁H₁₃NO₄223.23Di-substitution of 2,6-dichloropyridineMS peak at M+54 relative to product. Symmetrical NMR pattern.
Visual Guides & Workflows
Fischer Esterification Equilibrium

Fischer_Esterification cluster_reactants Reactants cluster_products Products Carboxylic_Acid 2-(6-chloropyridin-2-yl)acetic acid Ester Methyl 2-(6-chloropyridin-2-yl)acetate Carboxylic_Acid->Ester + H⁺, + CH₃OH Methanol Methanol (Excess) Ester->Carboxylic_Acid + H₂O Water Water

Caption: Equilibrium in Fischer Esterification.

Side Product Formation from 2,6-Dichloropyridine

Side_Products Start 2,6-Dichloropyridine Product Desired Product (Mono-substituted) Start->Product 1 eq. Nucleophile + Nucleophile (e.g., Malonate) Side_Product Side Product (Di-substituted) Product->Side_Product 1 eq. Excess_Nucleophile + Excess Nucleophile Water + H₂O / OH⁻ (Harsh Conditions) Hydrolysis Hydrolysis Product (6-Hydroxy)

Caption: Pathways to common side products.

Experimental Protocol: Fischer Esterification

This protocol provides a standard procedure for the synthesis via esterification, with critical checkpoints to minimize impurity formation.

Materials:

  • 2-(6-chloropyridin-2-yl)acetic acid

  • Methanol (Anhydrous)

  • Sulfuric Acid (Concentrated)

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(6-chloropyridin-2-yl)acetic acid (1.0 eq).

  • Reagents: Add a large excess of anhydrous methanol (e.g., 20-40 eq, enough to serve as the solvent).

  • Catalyst Addition (Critical Step): While stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the mixture. An exotherm may be observed.

  • Reaction: Heat the mixture to reflux and maintain for 4-16 hours.

    • Process Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting carboxylic acid spot is the primary indicator of completion.

  • Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice and saturated sodium bicarbonate solution. Caution: CO₂ evolution. Stir until bubbling ceases. The pH should be neutral or slightly basic (pH 7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

  • Purification: If necessary, purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

References
  • ResearchGate. (2025). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Available at: [Link]

  • Google Patents. (n.d.). CN104478794A - Synthesis method of 2,6-dichloropyridine.
  • ResearchGate. (2025). Synthesis of Methyl [6-(2-amino-1,3-thiazol-4-yl)-3-oxo-1,4-benzoxazin-2-yl]acetates as possible COX-2 / 5-LOX inhibitors. Available at: [Link]

  • PubChem. (n.d.). Methyl 2-(6-chloropyridin-3-yl)acetate. Available at: [Link]

  • Google Patents. (n.d.). CN102010367A - Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride.
  • Google Patents. (n.d.). US5112982A - Process for preparing 2,6-dichloropyridine.
  • ResearchGate. (2025). Side Reactions in a Grignard Synthesis. Available at: [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • Chemistry LibreTexts. (2023). Fischer Esterification. Available at: [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Available at: [Link]

  • UMSL. (2012). Synthesis of Some Aminopicolinic Acids. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Methyl 2-(6-chloropyridin-2-yl)acetate Stability &amp; Handling

The following technical guide is structured as a Tier-3 Support Resource for Methyl 2-(6-chloropyridin-2-yl)acetate (CAS: 161807-18-7). It synthesizes chemical kinetics, degradation mechanisms, and practical handling pro...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Resource for Methyl 2-(6-chloropyridin-2-yl)acetate (CAS: 161807-18-7). It synthesizes chemical kinetics, degradation mechanisms, and practical handling protocols into a troubleshooting-centric format.

Topic: Stability Profiling, Degradation Pathways, and Troubleshooting Product: Methyl 2-(6-chloropyridin-2-yl)acetate CAS: 161807-18-7 Role: Senior Application Scientist

Executive Summary: The "Dual-Threat" Instability

Methyl 2-(6-chloropyridin-2-yl)acetate is not merely a generic ester; it is a poly-functional pyridine derivative with two distinct sites of chemical vulnerability. Researchers often underestimate its reactivity, leading to "mysterious" purity loss during storage or reaction optimization.

Your stability strategy must account for two competing degradation vectors:

  • The Ester Linkage: Susceptible to hydrolysis (acid/base catalyzed) and subsequent decarboxylation.

  • The 6-Chloro Substituent: Activated for Nucleophilic Aromatic Substitution (

    
    ) due to its position ortho to the pyridine nitrogen.
    

Degradation Pathways & Mechanisms

A. The Hydrolysis-Decarboxylation Cascade

The most common mode of failure is the conversion of the ester to its parent acid, which is thermally unstable.

  • Hydrolysis: In the presence of moisture and catalytic acid/base, the methyl ester hydrolyzes to 2-(6-chloropyridin-2-yl)acetic acid .

  • Decarboxylation: Unlike stable benzoic acids, 2-pyridylacetic acids are prone to spontaneous decarboxylation upon heating or in specific pH windows. The mechanism often proceeds via a zwitterionic intermediate where the protonated pyridine nitrogen stabilizes the developing carbanion at the

    
    -position.
    
    • End Product: 2-Chloro-6-methylpyridine (and

      
      ).
      
B. Nucleophilic Aromatic Substitution ( )

The chlorine atom at position 6 is electronically activated by the pyridine nitrogen (electron-withdrawing).

  • Risk Factor: Solvents or reagents acting as nucleophiles (e.g., amines, alkoxides, thiols) can displace the chloride.

  • Critical Note: Even "non-nucleophilic" bases like hydroxide can displace the chloride to form the 6-hydroxy/pyridone derivative if the temperature is elevated.

C. Visualizing the Pathways

The following diagram maps these competing pathways to help you identify impurities by their origin.

DegradationPathways cluster_0 Pathway 1: Moisture & Heat Start Methyl 2-(6-chloropyridin-2-yl)acetate (MW: 185.6) Acid Intermediate Acid: 2-(6-chloropyridin-2-yl)acetic acid (MW: 171.6) Start->Acid Hydrolysis (+H2O, -MeOH) pH < 4 or pH > 9 SNAr Degradant B (Substitution): Methyl 2-(6-nucleidylpyridin-2-yl)acetate (Variable MW) Start->SNAr SNAr Attack (Nu-) (Displacement of Cl) Decarb Degradant A (Decarboxylation): 2-Chloro-6-methylpyridine (MW: 127.6) Acid->Decarb Thermal Decarboxylation (-CO2) High Temp / Acidic pH

Figure 1: Primary degradation pathways showing the cascade from hydrolysis to decarboxylation and the parallel risk of chloride displacement.

Troubleshooting Guide & FAQs

This section addresses specific scenarios reported by users.

Scenario 1: Purity Loss During Storage

Q: "My sample was 98% pure last month. Now LC-MS shows a new peak at [M-14]. What happened?"

  • Diagnosis: You are likely seeing Hydrolysis .

    • The loss of a Methyl group (-15) and addition of a Proton (+1) results in a net mass change of -14 Da.

    • Cause: Moisture ingress. The ester hydrolyzed to the carboxylic acid (MW 171.6).

  • Corrective Action:

    • Dry the sample under high vacuum.

    • Store under Argon/Nitrogen atmosphere.

    • Ensure storage temperature is 2-8°C (refrigerated) to slow kinetics.

Scenario 2: "Missing" Mass in High-Temp Reactions

Q: "I heated the reaction to 80°C, and my product disappeared. I see a volatile peak in GC-MS with MW ~127."

  • Diagnosis: Decarboxylation .[1][2][3][4]

    • If hydrolysis occurred first (or if you started with the acid), heating triggered the loss of

      
       (MW 44).
      
    • 
      .
      
    • The product is 2-chloro-6-methylpyridine .

  • Corrective Action:

    • Avoid aqueous acids/bases at high temperatures.

    • If saponification (ester hydrolysis) is required, perform it at mild temperatures (0°C to RT) and neutralize carefully. Do not heat the free acid form.

Scenario 3: Unexpected Side Products in Nucleophilic Solvents

Q: "I ran a reaction in Methanol with Sodium Methoxide, and the Chlorine is gone."

  • Diagnosis:

    
     Substitution .
    
    • The 6-chloro position is activated. Methoxide (

      
      ) is a strong nucleophile and displaced the chloride.
      
    • Product: Methyl 2-(6-methoxypyridin-2-yl)acetate.

  • Corrective Action:

    • Switch to non-nucleophilic bases (e.g., LiHMDS, NaH, or t-BuOK in t-BuOH/THF).

    • Avoid protic solvents if using strong bases.

Analytical Troubleshooting Matrix

Use this table to identify impurities based on relative retention time (RRT) and Mass Shift.

Observed IssueMass Shift (

m/z)
Probable IdentityRoot Cause
Peak @ RRT < 1.0 -14 Da2-(6-chloropyridin-2-yl)acetic acidHydrolysis: Moisture ingress or acidic solvent.
Peak @ RRT << 1.0 -58 Da2-chloro-6-methylpyridineDecarboxylation: Thermal stress on the acid form.
Peak @ RRT ~ 1.0 +16 DaPyridine N-oxide derivativeOxidation: Exposure to air/peroxides over long periods.
Peak @ RRT Variable VariableSubstitution Product (

)
Nucleophilic Attack: Reaction with solvent (MeOH, EtOH) or amine reagents.

Storage & Handling Protocols

To maintain >98% purity, strict adherence to these protocols is required.

A. Storage Conditions
  • Temperature: 2°C to 8°C. (Long-term: -20°C is preferred).

  • Atmosphere: Store under inert gas (Argon or Nitrogen). The compound is hygroscopic; moisture is the enemy.

  • Container: Amber glass vials with Teflon-lined caps to prevent light exposure and leaching.

B. Solvent Compatibility
  • Recommended: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Ethyl Acetate.

  • Use with Caution: Methanol/Ethanol (acceptable only if pH is neutral; avoid strong bases in these solvents to prevent transesterification or

    
    ).
    
  • Avoid: Aqueous strong acids or bases at elevated temperatures.

C. Decision Tree for Handling

HandlingProtocol Start Start: Handling Methyl 2-(6-chloropyridin-2-yl)acetate SolventCheck Is the solvent Protic (MeOH, Water)? Start->SolventCheck BaseCheck Is a Strong Base present? SolventCheck->BaseCheck Yes TempCheck Is Temperature > 50°C? SolventCheck->TempCheck No (Aprotic) RiskSNAr HIGH RISK: SNAr Substitution (Cl displacement) BaseCheck->RiskSNAr Yes RiskHyd HIGH RISK: Hydrolysis/Decarboxylation BaseCheck->RiskHyd No (Acidic/Neutral) Safe Safe to Proceed (Monitor by TLC/LCMS) TempCheck->Safe No TempCheck->RiskHyd Yes

Figure 2: Operational decision tree for assessing reaction risk factors.

References

  • ChemicalBook. (2025).[4][5][6] Methyl 2-(6-chloropyridin-3-yl)acetate Properties and Supplier Data. (Note: Isomer data used for comparative physical property baselines).

  • PubChem. (2025).[7][8] Methyl 2-(6-chloropyridin-2-yl)acetate Compound Summary. National Library of Medicine.

  • Lead Sciences. (2025). Catalog Entry for Methyl 2-(6-chloropyridin-2-yl)acetate (CAS 161807-18-7).[9][10]

  • Dunn, G. E., et al. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. Canadian Journal of Chemistry. (Mechanistic grounding for pyridyl acid decarboxylation).

  • Royal Society of Chemistry. (2022).

    
    ). Chemical Science. (Quantifying the reactivity of 2-chloropyridine derivatives). 
    

Sources

Optimization

Handling and storage of unstable Methyl 2-(6-chloropyridin-2-yl)acetate intermediates

This guide functions as a specialized Technical Support Center for researchers working with Methyl 2-(6-chloropyridin-2-yl)acetate .[1] It is designed to address the notorious instability of 2-pyridylacetic acid esters,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with Methyl 2-(6-chloropyridin-2-yl)acetate .[1] It is designed to address the notorious instability of 2-pyridylacetic acid esters, providing mechanistic insights and actionable protocols to prevent sample degradation.[1]

[1]

Status: Active Severity Level: High (Compound is prone to rapid oxidative degradation and polymerization) Applicable For: Synthetic Organic Chemists, Process Chemists, Medicinal Chemists

The "Why": Mechanics of Instability

Before handling this intermediate, you must understand why it degrades. This is not a standard ester; it is a "chemical time bomb" due to the synergistic effect of the pyridine ring and the ester group.

The "Black Tar" Phenomenon

Users frequently report this compound turning from a yellow oil to black tar within hours at room temperature.[1] This is not simple decomposition; it is an oxidative polymerization cascade.[1]

  • Alpha-Proton Acidity: The methylene protons (

    
    -CH
    
    
    
    ) are flanked by two electron-withdrawing groups: the ester carbonyl and the 6-chloropyridine nitrogen.[1] This drops the pK
    
    
    significantly (estimated pK
    
    
    ~18-20 in DMSO, compared to ~25 for regular esters), making them highly susceptible to deprotonation even by weak bases or the pyridine nitrogen of a neighboring molecule.
  • Enolate Oxidation: Once the enol/enolate forms, it reacts rapidly with atmospheric oxygen to form radical species.[1]

  • Dimerization & Polymerization: These radicals couple to form colored dimers (red/brown), which eventually polymerize into complex, insoluble black tars (melanins).[1]

Visualization: Degradation Pathway

The following diagram illustrates the cascade you are trying to prevent.

DegradationMechanism Start Methyl 2-(6-chloropyridin-2-yl)acetate (Intact Ester) Enol Enol / Enolate Form (Tautomerization) Start->Enol Trace Base / Light Enol->Start Equilibrium Radical Alpha-Carbon Radical (Highly Reactive) Enol->Radical + O2 (Air) Dimer Oxidative Dimers (Red/Brown Color) Radical->Dimer Coupling Tar Insoluble Black Tar (Polymerization) Dimer->Tar Aggregation

Figure 1: The oxidative degradation pathway.[1] Note that the presence of air (O2) and light accelerates the transition from Enol to Radical, leading to irreversible tar formation.

Storage & Handling Protocols

Trust Principle: Treat the free base as a transient intermediate, not a storable shelf reagent.

Protocol A: The "Free Base" (Short-Term Use)

If you must keep the compound as a free base (oil/low-melting solid) for immediate use in the next step:

ParameterSpecificationReason
Temperature -20°C to -80°C Slows kinetic rate of tautomerization.[1]
Atmosphere Argon (Ar) Nitrogen is acceptable, but Argon is heavier than air and provides a better blanket against oxidation.[1]
Solvent None (Neat) Storing in solution (e.g., DCM, EtOAc) accelerates degradation due to dissolved oxygen and trace acidity/basicity in the solvent.
Container Amber Glass Pyridines are photosensitive; UV light catalyzes radical formation.[1]
Protocol B: The "Acid Salt" Strategy (Long-Term Storage)

Recommended: The most effective way to stabilize this intermediate is to protonate the pyridine nitrogen. This deactivates the ring, prevents it from acting as a base, and increases the steric bulk.

Step-by-Step Stabilization:

  • Dissolve the crude free base in anhydrous Diethyl Ether (Et₂O) or MTBE .[1]

  • Cool the solution to 0°C.

  • Add 1.05 equivalents of HCl (4M in Dioxane) dropwise.

  • The Hydrochloride salt will precipitate as a stable solid.[1]

  • Filter under Argon, wash with cold ether, and dry.[1]

    • Result: The HCl salt is often stable at 4°C for months.[1]

Troubleshooting Guide

Direct solutions to common failure modes.

Issue 1: "My product turned black during column chromatography."

Cause: Silica gel is slightly acidic (pH 5-6).[1] This acidity, combined with the time spent on the column, catalyzes hydrolysis or degradation. The Fix:

  • Pre-treat Silica: Neutralize your silica gel by flushing the column with 1% Triethylamine (Et

    
    N) in Hexanes before loading your sample.[1]
    
  • Speed is Key: Use "Flash" chromatography literally. Do not let the compound sit on the silica.

  • Alternative: If possible, skip the column. Use the Acid Salt Precipitation method (Protocol B above) to purify instead.

Issue 2: "I see a new spot on TLC that doesn't move (Baseline)."

Cause: This is likely the hydrolysis product: 2-(6-chloropyridin-2-yl)acetic acid .[1] Risk: This acid is prone to decarboxylation .[1] If you heat it, you will lose CO


 and generate 2-chloro-6-methylpyridine (a volatile liquid).[1]
The Fix: 
  • Keep workup strictly neutral or slightly basic (pH 7-8).[1]

  • Avoid strong aqueous acids during extraction.[1]

Issue 3: "Yield is low after rotary evaporation."

Cause: The water bath was too hot, or the vacuum was applied for too long, leading to "bumping" or thermal degradation. The Fix:

  • Bath Temp: Never exceed 35°C .

  • Azeotrope: If water is present, azeotrope it off with Toluene rather than heating the flask excessively.

Synthesis Workflow Decision Matrix

Use this logic flow to determine the safest path for your experiment.

Workflow Synth Synthesis Reaction (e.g., Pinner, Esterification) Quench Quench / Workup (Keep pH 7-8, Cold) Synth->Quench Isolate Crude Isolation Quench->Isolate Decision Immediate Use? Isolate->Decision UseNow Keep as Free Base Store at -20°C under Ar Use within 24h Decision->UseNow Yes StoreLater Convert to HCl Salt Precipitate from Et2O Decision->StoreLater No Stable Stable Solid Storage (Months at 4°C) StoreLater->Stable

Figure 2: Decision matrix for handling the intermediate post-synthesis. Salt formation is the preferred route for any duration beyond 24 hours.

Frequently Asked Questions (FAQ)

Q: Can I distill this compound to purify it? A: High Risk. Distillation requires heat, which promotes decarboxylation and polymerization. If you must distill, use a Kugelrohr apparatus under high vacuum (<0.1 mmHg) to keep the temperature as low as possible. However, crystallization of the HCl salt is far superior.

Q: Why does the literature mention "Etoricoxib intermediates" when searching for this? A: The 2-pyridylacetate scaffold is the backbone of the COX-2 inhibitor Etoricoxib.[1] The industrial processes for Etoricoxib were specifically optimized to handle this instability, often by using the intermediates immediately or storing them as salts/sulfones [1].

Q: My solvent contains trace peroxides (e.g., old THF). Is that a problem? A: Yes. Peroxides will initiate the radical chain reaction described in Module 1 immediately.[1] Always use fresh, inhibitor-free anhydrous solvents or test for peroxides before use.[1]

References

  • Merck & Co., Inc. (2014).[1] Process for the synthesis of etoricoxib. European Patent EP2802564B1.[1] (Describes the handling of unstable chloropyridine intermediates and the use of acid salts for purification).

  • National Center for Biotechnology Information. (2025).[1] Methyl 2-(6-chloropyridin-3-yl)acetate (Compound Summary). PubChem.[1][2][3] (Provides physical property data and safety classifications for the isomer class).

  • Johnson, T. C., & Marsden, S. P. (2010). Three-Component Synthesis of Pyridylacetic Acid Derivatives. Journal of Organic Chemistry. (Details the decarboxylative instability of pyridylacetic acids and esters).

  • SynQuest Laboratories. (2016).[1] Safety Data Sheet: Methyl acetate. (General handling for chloropyridine acetate derivatives, emphasizing inert gas storage).

Sources

Troubleshooting

Technical Support Center: Recrystallization of Methyl 2-(6-chloropyridin-2-yl)acetate

Welcome to the technical support guide for the purification of Methyl 2-(6-chloropyridin-2-yl)acetate. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) for researchers, sci...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Methyl 2-(6-chloropyridin-2-yl)acetate. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Our approach is grounded in established crystallization principles to empower you to develop a robust and effective purification protocol.

Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of Methyl 2-(6-chloropyridin-2-yl)acetate that I should consider for recrystallization?

Understanding the compound's properties is the foundation of designing a purification strategy. While specific solubility data is not widely published, we can infer a great deal from its structure and available data.

  • Physical State: This compound is typically a light-yellow to yellow solid.[1] If your sample appears as an oil or waxy solid, it is likely impure or has a low melting point. Recrystallization is an ideal method to address this.

  • Structure & Polarity: The molecule, with its molecular formula C₈H₈ClNO₂, possesses features of intermediate polarity.[2] The pyridine ring and methyl ester group are polar, while the chlorinated aromatic ring contributes non-polar character. This duality is key for solvent selection.

  • Molecular Weight: 185.61 g/mol .[1][2]

  • Thermal Stability: A related isomer has a high boiling point (133-135 °C at 3 Torr), suggesting that Methyl 2-(6-chloropyridin-2-yl)acetate is thermally stable enough for recrystallization in common organic solvents without decomposition.[3]

Q2: How do I select the best solvent for recrystallizing my compound?

The ideal recrystallization solvent will dissolve your compound completely when hot but poorly when cold.[4] This temperature-dependent solubility is crucial for high recovery of the purified product. Since specific data is sparse, an experimental screening approach is necessary.

The Principle of "Like Dissolves Like": This principle is your primary guide.[4] Given the intermediate polarity of Methyl 2-(6-chloropyridin-2-yl)acetate, you should screen solvents across a range of polarities. A general rule of thumb suggests that solvents containing similar functional groups to the solute can be effective; therefore, esters like ethyl acetate are a logical starting point.[5]

See the "Protocol: Systematic Solvent Screening" section below for a step-by-step guide.

Q3: My compound "oiled out" during cooling instead of forming crystals. What went wrong and how do I fix it?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is common for impure compounds or when the boiling point of the solvent is too high.

Causality & Troubleshooting Steps:

  • High Solute Concentration: The solution may be too supersaturated. Solution: Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.

  • Cooling Rate is Too Fast: Rapid cooling doesn't give molecules enough time to align into a crystal lattice. Solution: Allow the solution to cool to room temperature undisturbed on a benchtop before moving it to an ice bath. Insulating the flask can help slow the cooling process further.[6]

  • Solvent Choice: The solvent's boiling point might be too high, or the compound is simply too soluble. Solution: Re-evaluate your solvent. Try using a lower-boiling point solvent or switch to a solvent-pair system. Add a small amount of an "anti-solvent" (in which your compound is insoluble) to the hot, dissolved solution until it just turns cloudy, then add a drop of the primary solvent to clarify before cooling.

Q4: I've cooled my solution, but no crystals have formed. What should I do?

This indicates that the solution is not supersaturated at the lower temperature.

Troubleshooting Steps:

  • Induce Crystallization:

    • Seeding: Add a tiny, pure crystal of Methyl 2-(6-chloropyridin-2-yl)acetate to the solution. This provides a nucleation site for crystal growth.[6]

    • Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic glass fragments can serve as nucleation points.

  • Increase Concentration: The solution may be too dilute. Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the solute concentration. Re-cool the solution slowly. Be careful not to evaporate too much solvent, which could cause the product to precipitate out too quickly, trapping impurities.

  • Use an Anti-Solvent: If you are using a single-solvent system, you can carefully add a miscible anti-solvent dropwise at room temperature until persistent cloudiness is observed. Then, place the mixture in an ice bath.

Experimental Protocols & Methodologies
Protocol 1: Systematic Solvent Screening

This protocol helps you efficiently identify a suitable solvent or solvent pair.

Materials:

  • Small quantity of your crude Methyl 2-(6-chloropyridin-2-yl)acetate

  • Test tubes or small vials

  • A selection of solvents (see table below)

  • Hot plate or water bath

  • Pasteur pipettes

Procedure:

  • Place ~20-30 mg of your crude compound into several different test tubes.

  • Room Temperature Test: To each tube, add a different solvent dropwise (start with ~0.5 mL). Agitate the mixture. If the compound dissolves completely at room temperature, that solvent is unsuitable as a primary recrystallization solvent but may be useful as the "good" solvent in a solvent-pair system.

  • Hot Test: For the solvents that did not dissolve the compound at room temperature, gently heat the mixture to the solvent's boiling point. Continue adding the solvent in small portions until the solid just dissolves.[4]

  • Cooling Test: Allow the hot, saturated solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Observation: The ideal solvent is one that dissolves the compound completely when hot and forms a significant amount of crystalline precipitate upon cooling.

Data Summary: Potential Solvents for Screening
SolventPolarityBoiling Point (°C)Rationale & Expected Behavior
Hexanes / Heptane Non-Polar69 / 98Likely to be a poor solvent. May be an excellent "anti-solvent" in a pair.
Toluene Non-Polar111The aromatic nature may interact well with the pyridine ring. Good for slow cooling.
Ethyl Acetate (EtOAc) Intermediate77A strong candidate. The ester functional group matches the solute.[5]
Acetone Intermediate56Often a good solvent, but its low boiling point can lead to rapid evaporation.
Isopropanol (IPA) Polar82The hydroxyl group offers polarity. Good for compounds with moderate polarity.
Ethanol (EtOH) Polar78A very common and effective recrystallization solvent.[7]
Water Very Polar100Unlikely to be a good single solvent but could be a potential anti-solvent with a polar organic solvent like ethanol or acetone.[5]

Common Solvent Pairs: [4]

  • Ethyl Acetate / Hexanes

  • Acetone / Hexanes

  • Ethanol / Water

  • Toluene / Heptane

Protocol 2: Full-Scale Recrystallization (Single Solvent Method)
  • Place the crude Methyl 2-(6-chloropyridin-2-yl)acetate in an appropriately sized Erlenmeyer flask.

  • Add the chosen solvent in small portions while heating the mixture to a gentle boil on a hot plate. Add just enough solvent to completely dissolve the solid.[6]

  • (Optional) If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • (Optional) If charcoal was used, perform a hot filtration through a fluted filter paper to remove it. This step must be done quickly to prevent premature crystallization.

  • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.[8]

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Allow the crystals to air-dry completely on the filter paper or in a desiccator.

  • Validation: Determine the melting point of the purified product and calculate the percent recovery. A sharp melting point close to the literature value indicates high purity.

Logical Workflow & Troubleshooting Diagram

The following diagram outlines the decision-making process for developing and troubleshooting your recrystallization protocol.

Recrystallization_Workflow Recrystallization Protocol for Methyl 2-(6-chloropyridin-2-yl)acetate start Start: Crude Solid screen Q: Choose Solvent? Protocol 1: Screen Solvents (Hexanes, EtOAc, IPA, EtOH, Toluene) start->screen dissolve Dissolve Crude in Min. Hot Solvent screen->dissolve cool Cool Slowly to RT, then Ice Bath dissolve->cool observe Observe Outcome cool->observe crystals Outcome: Pure Crystals Formed observe->crystals Success oil Problem: 'Oiling Out' observe->oil Failure no_crystals Problem: No Crystals Form observe->no_crystals Failure low_yield Problem: Low Yield / Purity crystals->low_yield Check Yield finish End: Pure, Dry Product crystals->finish solve_oil Troubleshoot: 1. Re-heat, add more solvent. 2. Cool slower. 3. Change to solvent pair. oil->solve_oil solve_no_crystals Troubleshoot: 1. Scratch flask / Seed. 2. Evaporate some solvent. 3. Add anti-solvent. no_crystals->solve_no_crystals solve_low_yield Troubleshoot: 1. Ensure complete cooling. 2. Minimize solvent volume. 3. Minimize washes with cold solvent. low_yield->solve_low_yield solve_oil->dissolve Retry solve_no_crystals->cool Retry solve_low_yield->dissolve Retry with Optimization

Caption: Workflow for solvent selection and troubleshooting.

References
  • Sajó, I., Kovács, G. B., Pasinszki, T., & Kótai, L. (2018). Recrystallization experiments on [Ag(py)2]ReO4 (2c) with various solvents. ResearchGate. Retrieved from [Link]

  • Al-Fartosy, A. M., Al-Zujajy, R. J., & Al-Jendeel, H. A. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Journal of Visualized Experiments. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization. Retrieved from [Link]

  • Appretech Scientific Limited. (n.d.). methyl 2-(6-chloropyridin-2-yl)acetate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(6-chloropyridin-2-ylthio)acetate. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). CN102249988B - Method for recovering pyridine.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • MLR Institute of Pharmacy. (n.d.). Pharmaceutical Organic Chemistry-II Lab Manual. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Methyl 2-(6-chloropyridin-2-yl)acetate Synthesis

Subject: Scale-Up Optimization & Troubleshooting for CAS 654673-86-4 (and related derivatives) Ticket Category: Process Chemistry / Heterocyclic Functionalization Support Level: Tier 3 (Senior Application Scientist) Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Scale-Up Optimization & Troubleshooting for CAS 654673-86-4 (and related derivatives) Ticket Category: Process Chemistry / Heterocyclic Functionalization Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Chemical Logic

Scaling up the synthesis of Methyl 2-(6-chloropyridin-2-yl)acetate presents a classic dichotomy in process chemistry: the raw materials (2-chloro-6-methylpyridine and dimethyl carbonate) are cheap, but the thermodynamics are unforgiving.

The most common industrial route involves the lateral lithiation of 2-chloro-6-methylpyridine followed by electrophilic trapping with dimethyl carbonate (DMC). This pathway is preferred over the Pinner reaction of cyanopyridines due to atom economy, but it introduces three critical failure modes during scale-up:

  • Thermal Runaway: The deprotonation of the picoline methyl group is highly exothermic.

  • Nucleophilic Substitution (

    
    ):  The 6-chloro substituent is susceptible to displacement by methoxide (generated during the reaction), leading to the "Methoxy Impurity."
    
  • Self-Condensation: The product ester is more electrophilic than DMC, leading to Claisen-type dimerization.

This guide provides the protocols and troubleshooting logic to navigate these hazards.

The Reaction Landscape (Visualized)

The following diagram maps the primary reaction pathway against the critical impurity-forming side reactions. Use this to diagnose where your mass balance is being lost.

ReactionPathway cluster_conditions Critical Control Parameters SM 2-Chloro-6-methylpyridine (Starting Material) Anion Lithiated Intermediate (Temp Sensitive > -40°C) SM->Anion Deprotonation (Exothermic) Base Strong Base (LiHMDS or LDA) Base->Anion Product Methyl 2-(6-chloropyridin-2-yl)acetate (Target) Anion->Product Trapping w/ DMC (-78°C to -50°C) Imp_Decomp Tarry Polymer (Anion Decomposition) Anion->Imp_Decomp T > -30°C (Thermal Instability) DMC Dimethyl Carbonate (Electrophile) DMC->Product Imp_Methoxy Methoxy Impurity (SnAr Displacement) Product->Imp_Methoxy High T + MeO- (SnAr) Imp_Dimer Keto-Ester Dimer (Self-Condensation) Product->Imp_Dimer Excess Anion (Slow Addition)

Figure 1: Reaction mechanism and impurity pathways. Note that the lithiated intermediate is the bifurcation point for success vs. decomposition.

Troubleshooting Guide (Symptom-Based)

Use this matrix to identify the root cause of your specific scale-up issue.

SymptomProbable CauseTechnical ExplanationCorrective Action
Low Yield (<50%) Moisture / Oxygen Ingress The lithiated pyridine species is extremely moisture-sensitive. At scale, the headspace volume of reactors introduces significant moisture if not properly purged.Protocol: Implement 3x Vacuum/Nitrogen cycles. Titrate your LiHMDS/LDA before use. Ensure THF water content is <50 ppm.
"Methoxy" Impurity (>2%) Temperature Excursion The 6-chloro group activates the ring for Nucleophilic Aromatic Substitution (

). If the reaction warms up while methoxide (byproduct) is present, -OMe displaces -Cl.
Engineering: Ensure reactor jacket is pre-cooled to -20°C before dosing. Do not allow internal temp (Ti) to exceed -40°C during quench.
Keto-Ester Dimer Inverse Addition Failure If the electrophile (DMC) is added to the anion, local high concentrations of anion react with the newly formed product ester (Claisen condensation).Protocol: Use Inverse Addition . Cannulate the lithiated anion into a solution of excess DMC. This ensures the anion always sees excess electrophile.
Dark/Tarry Reaction Anion Instability The lithiated 2-picoline species is thermally unstable above -30°C. It undergoes polymerization/decomposition.Process: Check the "Thermal Hysteresis" of your reactor. If cooling capacity is insufficient for the addition rate, slow down the addition.
Solidification Solubility Limit Lithiated species often aggregate. At scale, 2.0M concentrations can turn into a gel, halting stirring and heat transfer.Formulation: Dilute to 0.5M - 1.0M. Add LiCl (0.5 eq) to break up aggregates (increases solubility of LDA/LiHMDS species).

Validated Scale-Up Protocol (100g Scale)

Note: This protocol utilizes the Inverse Addition technique to minimize dimerization.

Reagents
  • Substrate: 2-Chloro-6-methylpyridine (1.0 eq)

  • Base: LiHMDS (Lithium Hexamethyldisilazide), 1.0 M in THF (1.2 eq)

  • Electrophile: Dimethyl Carbonate (DMC) (3.0 eq) — Excess is crucial.

  • Solvent: Anhydrous THF (10 vol relative to substrate).

Step-by-Step Methodology
  • Reactor A (Anion Formation):

    • Charge 2-Chloro-6-methylpyridine and THF (5 vol) into a dry, N2-flushed reactor.

    • Cool to -78°C (Lab) or -60°C (Pilot Plant).

    • Critical Step: Add LiHMDS dropwise. Control Rate so Internal Temp (

      
      ) never rises above -50°C .
      
    • Aging: Stir at -60°C for 45 minutes to ensure complete deprotonation. Do not age longer than 2 hours (decomposition risk).

  • Reactor B (Electrophile Charge):

    • Charge Dimethyl Carbonate (3.0 eq) and THF (2 vol) into a second vessel.

    • Cool Reactor B to -20°C .

  • The Transfer (Inverse Addition):

    • Transfer the contents of Reactor A (Anion) into Reactor B (DMC) via a cooled cannula or transfer line.

    • Rate: Fast enough to prevent anion warming in the line, but slow enough to maintain Reactor B

      
      .
      
    • Observation: The solution typically turns from dark red/orange (anion) to yellow (product).

  • Quench & Workup:

    • Quench the reaction in Reactor B with sat. NH4Cl or 10% Citric Acid (maintain pH ~6-7). Avoid strong acids which hydrolyze the ester.

    • Extract with EtOAc.[1] Wash with brine.

    • Concentrate. Caution: Product may be volatile under high vacuum/high temp.

Frequently Asked Questions (FAQs)

Q: Can I use NaH (Sodium Hydride) instead of LiHMDS to save money? A: Technically yes, but practically risky on scale. NaH generates hydrogen gas (


), creating a pressure/flammability hazard. Furthermore, NaH deprotonation is heterogeneous (surface area dependent), leading to variable initiation times ("induction periods") which can cause sudden thermal runaways. LiHMDS or LDA provides homogeneous, predictable kinetics.

Q: Why is my product decarboxylating during distillation? A: Pyridyl acetic esters are prone to thermal decarboxylation to form the ethyl/methyl pyridine derivative.

  • Fix: Avoid bulk distillation if possible. Use wiped-film evaporation (short residence time) or purify via crystallization if a solid derivative can be formed (e.g., HCl salt formation, though this requires careful pH control to avoid hydrolysis).

Q: I see a peak at M+14 in my Mass Spec. What is it? A: This is likely the Methylated Impurity . If excess base is present after the product forms, it can deprotonate the methylene bridge (between the ring and the ester), which then reacts with Methyl Iodide (if used) or DMC (acting as a methylating agent at high temps).

  • Fix: Ensure strict stoichiometry of the base (1.1 - 1.2 eq) and quench immediately after consumption of starting material.

Safety & Engineering Logic (DOT Diagram)

When moving from gram to kilogram scale, heat transfer becomes the limiting factor.

EngineeringLogic cluster_safety Safety Critical Check Start Scale-Up Planning Heat Calculate Heat of Reaction (Qr) for Deprotonation Start->Heat Cooling Reactor Cooling Capacity (Qc) Heat->Cooling Compare Is Qr (release rate) > Qc? Cooling->Compare Unsafe RISK: Thermal Runaway Temp Spike > -30°C Compare->Unsafe Yes Safe Safe Operation Compare->Safe No Dosing Extend Dosing Time (Reduce Heat Release Rate) Unsafe->Dosing Mitigation 1 Dilution Increase Solvent Vol (Thermal Mass) Unsafe->Dilution Mitigation 2 Dosing->Safe Dilution->Safe

Figure 2: Engineering decision tree for thermal safety. Deprotonation of picolines is notoriously exothermic; dosing rates must be calculated based on cooling jacket capacity, not just convenience.

References

  • Process Chemistry of Pyridines: Scriven, E. F. V., & Murugan, R. (1996). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry II.

  • Lithiation Scale-Up: Faigl, F., et al. (2008). "Stereoselective synthesis of Etoricoxib intermediates." Tetrahedron: Asymmetry, 19(2), 219-226. (Describes the specific lithiation challenges of methyl pyridines).

  • Safety in Carboxylation: Clayden, J., et al. (2006). "Lithium-halogen exchange in the presence of carbonate electrophiles." Organometallics in Synthesis.

  • Impurity Characterization: "Impurity profile of Etoricoxib and its intermediates." Journal of Pharmaceutical and Biomedical Analysis. (Highlights the SnAr impurities in chloropyridine syntheses).

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: Methyl vs. Ethyl 2-(6-chloropyridin-2-yl)acetate in Medicinal Chemistry

Executive Summary In the optimization of heteroaryl acetic acid scaffolds—specifically for COX-2 inhibitors, EP receptor antagonists, and CRTH2 modulators—the choice between Methyl 2-(6-chloropyridin-2-yl)acetate (Me-CPA...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of heteroaryl acetic acid scaffolds—specifically for COX-2 inhibitors, EP receptor antagonists, and CRTH2 modulators—the choice between Methyl 2-(6-chloropyridin-2-yl)acetate (Me-CPA) and Ethyl 2-(6-chloropyridin-2-yl)acetate (Et-CPA) is often treated as trivial. However, at the process chemistry and lead optimization stages, the distinction is critical.

The Verdict:

  • Select Methyl (Me-CPA) for early-stage discovery where atom economy , reaction velocity (hydrolysis), and crystallinity (ease of purification) are prioritized.

  • Select Ethyl (Et-CPA) for process development and scale-up. Its higher lipophilicity aids extractive workups, and it offers superior solvolytic stability in ethanolic media, preventing unwanted transesterification byproducts during GMP manufacturing.

Physicochemical Profile & Solubility Analysis

The 6-chloropyridine moiety acts as an electron-withdrawing group (EWG), significantly influencing the acidity of the


-methylene protons. This electronic environment makes the ester group more susceptible to nucleophilic attack compared to a standard phenylacetate.
FeatureMethyl 2-(6-chloropyridin-2-yl)acetateEthyl 2-(6-chloropyridin-2-yl)acetate
CAS Number 1150617-54-1 (Generic/Derivs)174666-22-9
Molecular Weight 185.61 g/mol 199.63 g/mol
Predicted LogP ~1.6~2.0
Physical State Low-melting Solid / CrystallineViscous Oil / Low-melting Solid
Solubility (MeOH) HighHigh
Solubility (Heptane) LowModerate (Better for extraction)
Atom Economy Higher (Loss of -OMe = 31 Da)Lower (Loss of -OEt = 45 Da)

Key Insight: The ethyl ester's higher LogP (~0.4 unit difference) allows for more efficient phase separation during aqueous workups, reducing the need for chlorinated solvents (DCM) in favor of greener alternatives like Ethyl Acetate or MTBE.

Reactivity & Synthetic Utility[1]

A. Hydrolysis Kinetics (Saponification)

Due to the steric bulk of the ethyl group, Me-CPA hydrolyzes 3-5x faster than Et-CPA under standard basic conditions (LiOH/THF/H2O).

  • Mechanism: The

    
     mechanism involves hydroxide attack at the carbonyl.[1] The 6-chloro substituent inductively destabilizes the ground state, making both esters more reactive than their non-chlorinated counterparts. However, the methyl ester's reduced steric hindrance facilitates the formation of the tetrahedral intermediate.
    
  • Application: Use Me-CPA when the molecule contains other base-sensitive groups (e.g., sulfonylureas) and you need mild, rapid deprotection at 0°C.

B. -Methylene Reactivity (Alkylation/Condensation)

Both esters serve as excellent nucleophiles in Knoevenagel condensations or


 alkylations due to the acidity of the 

-protons (

in DMSO).
  • The "Solvent Match" Rule: In process chemistry, if the reaction requires an alcohol solvent (e.g., NaOEt in EtOH), you must use Et-CPA. Using Me-CPA in Ethanol/NaOEt results in rapid transesterification (scrambling), yielding a mixture of methyl/ethyl products that complicates purification.

C. Nucleophilic Aromatic Substitution ( )

The 6-chloro position is a handle for introducing amines or alkoxides.

  • Performance: The ester group remains spectator-stable during

    
     reactions performed under thermal conditions (80°C) provided non-nucleophilic bases (
    
    
    
    , DIPEA) are used.
  • Selectivity: Et-CPA is preferred here because accidental hydrolysis by trace water in the solvent is slower, preserving the ester functionality for later steps.

Experimental Protocols

Protocol A: Selective Hydrolysis of Me-CPA

Use Case: Rapid generation of the acid without affecting a distal amide.

  • Dissolution: Dissolve 1.0 eq (185 mg) of Methyl 2-(6-chloropyridin-2-yl)acetate in THF (2 mL). Cool to 0°C.

  • Saponification: Add LiOH (1.0 M aq, 1.2 eq) dropwise.

  • Monitoring: Stir at 0°C. TLC (50% EtOAc/Hex) typically shows completion in 30-45 minutes . (Note: Et-CPA typically requires 2-3 hours or room temperature).

  • Workup: Acidify to pH 3 with 1N HCl. Extract with EtOAc.[2] The rapid kinetics minimize the risk of hydrolyzing the 6-chloro group (which can occur at high temp/high pH to form the pyridone).

Protocol B: Knoevenagel Condensation (Etoricoxib Intermediate Synthesis)

Use Case: Building the 1,2-diaryl scaffold.

  • Reagents: Charge a flask with Ethyl 2-(6-chloropyridin-2-yl)acetate (1.0 eq) and 4-(methylsulfonyl)benzaldehyde (1.0 eq).

  • Catalysis: Add catalytic Piperidine (0.1 eq) and Acetic Acid (0.1 eq) in Toluene.

  • Reflux: Heat to reflux with Dean-Stark trap for water removal.

  • Result: The ethyl ester is robust under these thermal conditions. The product crystallizes upon cooling/addition of heptane.

    • Why Ethyl? The higher boiling point of the ethyl ester (vs methyl) prevents loss of starting material via co-distillation with toluene during azeotropic drying.

Decision Pathways (Visualized)

The following diagram illustrates the divergent synthetic pathways and where each ester is optimal.

G SM 2-Chloro-6-methylpyridine Me_Ester Methyl Ester (Me-CPA) (CAS 1150617-54-1) SM->Me_Ester Dimethyl Carbonate NaH Et_Ester Ethyl Ester (Et-CPA) (CAS 174666-22-9) SM->Et_Ester Diethyl Carbonate NaH (Process Preferred) Acid Acid Intermediate (Rapid Hydrolysis) Me_Ester->Acid LiOH, 0°C < 1 Hour (Fast) Transester Mixture of Esters (Impurity Risk) Me_Ester->Transester EtOH solvent (Avoid!) Et_Ester->Acid LiOH, RT 2-4 Hours (Slow) Coupled Condensation Product (High Temp Stability) Et_Ester->Coupled Aldehyde, Reflux Stable in Toluene

Caption: Synthetic decision tree highlighting the kinetic advantage of the Methyl ester for hydrolysis vs. the thermal/solvent stability of the Ethyl ester.

References

  • National Center for Biotechnology Information (PubChem). Ethyl 2-(6-chloropyridin-2-yl)acetate (CID 18928624).[3] Accessed Jan 30, 2026. [Link]

  • Xing, W., et al. (2013).[4] Discovery of novel 2,6-disubstituted pyridazinone derivatives as acetylcholinesterase inhibitors.[4] European Journal of Medicinal Chemistry, 63, 95-103.[4] (Demonstrates use of similar heteroaryl acetate scaffolds in SAR). [Link]

  • Organic Syntheses. General procedures for Pinner synthesis and esterification of pyridine derivatives. (Contextual grounding for pyridine ester synthesis). [Link]

  • U.S. Environmental Protection Agency. Estimation of Hydrolysis Rate Constants of Carboxylic Acid Esters. (Theoretical basis for steric effects on hydrolysis rates).[5] [Link]

Sources

Comparative

Comparative SAR &amp; Application Guide: Methyl 2-(6-chloropyridin-2-yl)acetate

Executive Summary This technical guide analyzes the Structure-Activity Relationship (SAR) and synthetic utility of Methyl 2-(6-chloropyridin-2-yl)acetate (CAS: 1214352-73-0 / Generic structure). As a 2,6-disubstituted py...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the Structure-Activity Relationship (SAR) and synthetic utility of Methyl 2-(6-chloropyridin-2-yl)acetate (CAS: 1214352-73-0 / Generic structure). As a 2,6-disubstituted pyridine scaffold, this molecule represents a critical "privileged structure" in medicinal chemistry, offering a superior balance of metabolic stability and synthetic reactivity compared to its unsubstituted or alkyl-substituted analogs.

This guide is designed for medicinal chemists and process scientists optimizing lead compounds for COX-2 inhibition , CRTH2 antagonism , or neonicotinoid-like agrochemicals .

Part 1: The Scaffold & Strategic Value

The 2,6-disubstitution pattern on the pyridine ring is not merely a structural feature; it is a functional tool used to modulate the physicochemical properties of the final drug candidate.

The "Chlorine Block" Effect

The primary advantage of the 6-chloro substituent is its ability to block oxidative metabolism.

  • Problem: In unsubstituted pyridine-2-acetate derivatives, the vacant C6 position is highly susceptible to oxidation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), leading to rapid clearance via N-oxidation or C-hydroxylation.

  • Solution: The Chlorine atom at C6 sterically and electronically deactivates this position, significantly extending the half-life (

    
    ) of the pharmacophore.
    
Electronic Tuning of the Methylene Bridge

The 2-acetate group contains active methylene protons (


). The electronic nature of the substituent at C6 dictates the acidity (pKa) of these protons, which is crucial for synthetic manipulation (e.g., Claisen condensations).
Substituent (C6)Electronic EffectMethylene AciditySynthetic Implication
-H NeutralModerateStandard reactivity; requires strong bases (LDA, NaH).
-CH₃ Electron Donating (+I)LowerReduced acidity; slower deprotonation kinetics.
-Cl (Target) Electron Withdrawing (-I) Higher Enhanced acidity; facilitates milder base usage (e.g., KOtBu, NaOEt).

Part 2: Comparative SAR Analysis

This section objectively compares the target molecule against common alternatives used in lead optimization.

Table 1: Physicochemical & Functional Comparison
FeatureMethyl 2-(6-chloropyridin-2-yl)acetate Analog A: Unsubstituted (6-H)Analog B: 6-MethylAnalog C: 6-Trifluoromethyl
LogP (Calc) ~1.85 (Optimal)~0.95 (Too Polar)~1.4 (Moderate)~2.1 (High)
Metabolic Stability High (Blocked C6)Low (C6 Oxidation prone)Medium (Benzylic oxidation risk)Very High
Steric Profile Moderate (

)
SmallModerateLarge (Bulky)
Halogen Bonding Yes (Cl···O/N interactions)NoNoNo (F is poor halogen bond donor)
Synthetic Yield *85-92% 70-80%65-75%60-70%

*Yield refers to standard Claisen condensation efficiency due to methylene activation.

Mechanistic Insight: The "Halogen Clip"

In COX-2 and CRTH2 binding pockets, the 6-chloro substituent often engages in Halogen Bonding . Unlike the 6-methyl group (which relies solely on hydrophobic displacement) or the 6-fluoro (which is electrostatically repulsive to negative domains), the 6-chloro atom can act as a Lewis acid (sigma-hole) interacting with backbone carbonyls in the receptor active site.

Critical SAR Rule: If your target pocket contains a backbone carbonyl oxygen near the pyridine ring, the 6-Cl analog will likely exhibit 5-10x greater potency than the 6-H or 6-Me analogs due to this specific directional interaction.

Part 3: Experimental Protocols

Protocol A: Synthesis of Methyl 2-(6-chloropyridin-2-yl)acetate

Rationale: Direct esterification is preferred over Pinner reactions for purity profiles in GMP settings.

Reagents:

  • 2-(6-chloropyridin-2-yl)acetic acid (1.0 eq)

  • Methanol (Solvent/Reactant, 10 V)

  • Thionyl Chloride (

    
    ) (1.5 eq) or 
    
    
    
    (cat.)

Step-by-Step Workflow:

  • Dissolution: Charge 2-(6-chloropyridin-2-yl)acetic acid into dry Methanol at

    
     under 
    
    
    
    atmosphere.
  • Activation: Add Thionyl Chloride dropwise over 30 minutes. Caution: Exothermic gas evolution (HCl/SO2).

  • Reflux: Heat the mixture to reflux (

    
    ) for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1) or HPLC until acid is <1%.
    
  • Workup: Concentrate solvent in vacuo. Redissolve residue in EtOAc. Wash with sat.[1]

    
     (to remove HCl traces) and Brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate.
    
    • Expected Yield: 92-95%

    • Appearance: Pale yellow oil or low-melting solid.

Protocol B: Application - Claisen Condensation (Key Intermediate Synthesis)

Rationale: This reaction demonstrates the utility of the activated methylene group to form beta-keto esters (precursors to coxibs).

Reagents:

  • Methyl 2-(6-chloropyridin-2-yl)acetate (1.0 eq)

  • Methyl 4-(methylsulfonyl)benzoate (1.1 eq)

  • Potassium tert-butoxide (KOtBu) (1.2 eq)

  • THF (Anhydrous)

Step-by-Step Workflow:

  • Base Preparation: Suspend KOtBu in anhydrous THF at

    
    .
    
  • Deprotonation: Add Methyl 2-(6-chloropyridin-2-yl)acetate dropwise. Stir for 30 min. Observation: Color change indicates enolate formation.

  • Coupling: Add solution of Methyl 4-(methylsulfonyl)benzoate in THF dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours.

  • Quench: Pour into ice-cold 1N HCl (pH adjustment to ~4).

  • Extraction: Extract with DCM. The product is the 1,3-dicarbonyl species.

Part 4: Visualization & Logic Pathways

Diagram 1: Synthetic Logic & SAR Decision Tree

This diagram illustrates the decision-making process for selecting the 6-chloro substituent based on metabolic and synthetic requirements.

SAR_Logic Start Lead Optimization Scaffold Selection Substituent Pyridine C6 Substituent? Start->Substituent H_Path Hydrogen (-H) Substituent->H_Path Baseline Me_Path Methyl (-CH3) Substituent->Me_Path Lipophilic Cl_Path Chlorine (-Cl) Substituent->Cl_Path Electronic/Steric Result_H High Metabolic Clearance (CYP Oxidation) H_Path->Result_H Result_Me Steric Clash Lower Methylene Acidity Me_Path->Result_Me Result_Cl Optimized Profile: 1. Metabolic Block 2. Halogen Bonding 3. High Synthetic Yield Cl_Path->Result_Cl

Caption: Decision matrix for selecting the 6-chloro analog. The Chlorine substituent offers the optimal balance of metabolic stability (blocking oxidation) and synthetic reactivity (activating the methylene).

Diagram 2: Synthetic Workflow (Ester to Heterocycle)

This diagram maps the transformation of the ester into a bioactive heterocycle (e.g., Pyrazolone or Coxib scaffold).

Synthesis_Flow Input Methyl 2-(6-chloropyridin-2-yl)acetate Process Claisen Condensation (Base: KOtBu) Input->Process Reagent Electrophile (e.g., Benzoate/Ester) Reagent->Process Intermed Beta-Keto Ester Intermediate Process->Intermed -MeOH Cyclization Cyclization (Hydrazine/Amine) Intermed->Cyclization Final Target Heterocycle (COX-2 / CRTH2 Antagonist) Cyclization->Final Ring Closure

Caption: Synthetic pathway utilizing the activated methylene group of the 6-chloro ester to generate complex heterocyclic drug targets.

References

  • BenchChem. (2025).[2] Application Notes and Protocols: Synthesis of Etoricoxib Utilizing Methyl 6-Methylnicotinate. Retrieved from

  • National Institutes of Health (NIH). (2023). Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes. PMC. Retrieved from

  • European Patent Office. (2014). A process for the preparation of etoricoxib - EP 2479166. Retrieved from

  • Royal Society of Chemistry. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. Retrieved from

  • PubChem. (2023). Methyl 2-(6-chloropyridin-3-yl)acetate Compound Summary. Retrieved from

Sources

Validation

Comparing synthetic efficiency of different routes to Methyl 2-(6-chloropyridin-2-yl)acetate

Executive Summary Recommendation: The Nucleophilic Aromatic Substitution ( ) with Malonate is the superior synthetic pathway for Methyl 2-(6-chloropyridin-2-yl)acetate. This route offers a distinct advantage over classic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Recommendation: The Nucleophilic Aromatic Substitution (


) with Malonate  is the superior synthetic pathway for Methyl 2-(6-chloropyridin-2-yl)acetate.

This route offers a distinct advantage over classical radical halogenation or metal-catalyzed cross-couplings by utilizing the electron-deficient nature of the pyridine ring to drive regioselective substitution. It avoids the use of highly toxic cyanides (Pinner route) and unstable organometallics (Reformatsky route), providing a scalable, two-step "one-pot" potential workflow with high atom economy.

Part 1: Strategic Route Analysis

Route A: The Malonate Displacement (Recommended)

This approach leverages the reactivity of 2,6-dichloropyridine toward carbon nucleophiles. The symmetry of the starting material simplifies the regiochemistry—substitution at either chlorine atom yields the same intermediate.

  • Mechanism: Addition-Elimination (

    
    ) followed by Krapcho Decarboxylation.
    
  • Key Reagents: 2,6-Dichloropyridine, Dimethyl malonate, Sodium Hydride (NaH).

  • Scalability: High. Exothermic steps are manageable; intermediates are stable.

Route B: The Classical Pinner Synthesis

Historically common, this route relies on functionalizing the methyl group of 2-chloro-6-methylpyridine.

  • Mechanism: Radical Halogenation

    
    
    
    
    
    Cyanation
    
    
    Pinner Alcoholysis.
  • Key Reagents: 2-Chloro-6-methylpyridine, NCS/AIBN, NaCN, HCl/MeOH.

  • Critical Flaw: Radical chlorination is notoriously difficult to control, often yielding mixtures of mono-, di-, and trichloromethyl species. Cyanide handling requires specific safety infrastructure.

Route C: Transition Metal Cross-Coupling (Negishi/Reformatsky)

A modern approach utilizing organozinc chemistry.

  • Mechanism: Oxidative Addition

    
     Transmetallation 
    
    
    
    Reductive Elimination.
  • Key Reagents: 2,6-Dichloropyridine, Reformatsky reagent (BrZnCH₂CO₂Me), Pd/Ni catalyst.

  • Critical Flaw: High cost of catalysts and anhydrous requirements make this inefficient for a simple building block compared to Route A.

Part 2: Comparative Metrics & Decision Matrix

MetricRoute A:

Malonate
Route B: Pinner / NitrileRoute C: Cross-Coupling
Overall Yield High (75-85%) Low-Medium (40-55%)Medium (60-70%)
Step Count 2 (Telescopable)31 (Complex setup)
Atom Economy HighLow (Loss of succinimide/salts)Medium
Safety Profile Manageable (NaH handling)Poor (Cyanide, Radical initiator)Moderate (Pyrophoric Zn)
Cost Efficiency Excellent (Cheap commodity chems)ModeratePoor (Catalyst cost)
Purification Crystallization/DistillationDifficult ChromatographyColumn Chromatography

Part 3: Visualizing the Pathways

SynthesisPathways cluster_legend Pathway Efficiency start_A 2,6-Dichloropyridine inter_A Dimethyl 2-(6-chloropyridin-2-yl)malonate start_A->inter_A Dimethyl malonate, NaH THF, Reflux (SNAr) product Methyl 2-(6-chloropyridin-2-yl)acetate (Target) start_A->product BrZnCH2CO2Me Pd(PPh3)4 (Negishi) start_B 2-Chloro-6-methylpyridine inter_B1 2-Chloro-6-(chloromethyl)pyridine start_B->inter_B1 NCS, AIBN CCl4, Reflux inter_A->product DMSO, NaCl, H2O 140°C (Decarboxylation) inter_B2 (6-Chloropyridin-2-yl)acetonitrile inter_B1->inter_B2 NaCN, EtOH (SN2) inter_B2->product HCl(g), MeOH (Pinner) key1 Blue = Recommended (High Efficiency) key2 Red = Classical (Safety/Yield Issues)

Figure 1: Comparative reaction network. The blue path (


) represents the most convergent and atom-economical approach.

Part 4: Detailed Experimental Protocol (Route A)

Phase 1: Nucleophilic Substitution ( )

Principle: The 2- and 6-positions of pyridine are electron-deficient, analogous to the carbonyl carbon in esters. A stabilized carbanion (malonate enolate) readily displaces the chloride.

Reagents:

  • 2,6-Dichloropyridine (1.0 equiv)

  • Dimethyl malonate (1.2 equiv)

  • Sodium Hydride (60% in oil) (2.2 equiv)

  • THF (Anhydrous)[1]

Step-by-Step:

  • Enolate Formation: To a flame-dried 3-neck flask under

    
    , add NaH (2.2 equiv) washed with hexanes. Suspend in anhydrous THF (5 mL/g of substrate). Cool to 0°C.
    
  • Addition: Dropwise add Dimethyl malonate (1.2 equiv) over 30 minutes. Evolution of

    
     gas will be vigorous. Stir at 0°C for 30 min until gas evolution ceases and a clear solution forms.
    
  • Coupling: Add 2,6-Dichloropyridine (1.0 equiv) as a solution in THF.

  • Reaction: Heat the mixture to reflux (66°C) for 4–6 hours. Monitor by TLC/HPLC for the disappearance of the dichloropyridine.

  • Quench: Cool to RT. Carefully quench with saturated

    
     (exothermic).
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate. The crude intermediate (Dimethyl 2-(6-chloropyridin-2-yl)malonate) is often pure enough for the next step.
    
Phase 2: Krapcho Decarboxylation

Principle: Heating geminal diesters with a halide salt in a polar aprotic solvent facilitates the attack of the halide on the methyl group, forming a carboxylate which spontaneously decarboxylates.

Reagents:

  • Crude Malonate Intermediate

  • Lithium Chloride (LiCl) or Sodium Chloride (NaCl) (2.0 equiv)

  • Water (1.0 equiv)

  • DMSO (Dimethyl sulfoxide)

Step-by-Step:

  • Setup: Dissolve the crude malonate in DMSO (3 mL/g). Add LiCl (2.0 equiv) and Water (1.0 equiv).

  • Reaction: Heat to 130–140°C. Vigorous evolution of

    
     will occur.
    
  • Monitoring: Stir for 2–4 hours. Reaction is complete when gas evolution stops and TLC shows conversion to the mono-ester.

  • Workup: Cool to RT. Pour into ice water. Extract with

    
     or EtOAc. (Note: DMSO requires thorough water washing to remove).
    
  • Purification: The final product, Methyl 2-(6-chloropyridin-2-yl)acetate , can be purified by vacuum distillation or flash chromatography (Hexanes/EtOAc).

Expected Yield: 75–85% (over 2 steps).

References

  • Synthesis of 2,6-Dichloropyridine Derivatives

    • Title: Reaction of 2,6-dichloropyridine with malononitrile dimer.
    • Source: Chem. Proc. 2020, 1.
    • Relevance: Validates the regioselective of 2,6-dichloropyridine with carbon nucleophiles
  • Malonate Displacement Methodologies

    • Title: Malonates in Cyclocondens
    • Source: Molecules (NIH/PMC).
    • Relevance: Details the reactivity of malon
  • General Pinner Synthesis Context

    • Title: (6-Chloro-3-nitro-pyridin-2-yl)-acetonitrile synthesis.[1]

    • Source: ChemicalBook / Org. Synth.
    • Relevance: Illustrates the complexity and multi-step nature of the nitrile/Pinner route for similar pyridine substr
  • Reformatsky Reaction Overview

    • Title: Reformatsky Reaction Mechanism and Conditions.[2][3][4]

    • Source: Organic Chemistry Portal.
    • Relevance: Provides conditions for the organozinc altern

Sources

Comparative

Cross-validation of analytical results for Methyl 2-(6-chloropyridin-2-yl)acetate

Executive Summary: The Accuracy-Precision Paradox In the synthesis of Factor Xa inhibitors like Edoxaban , the purity of the starting material Methyl 2-(6-chloropyridin-2-yl)acetate is a critical quality attribute (CQA)....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Accuracy-Precision Paradox

In the synthesis of Factor Xa inhibitors like Edoxaban , the purity of the starting material Methyl 2-(6-chloropyridin-2-yl)acetate is a critical quality attribute (CQA). A common pitfall in process chemistry is relying solely on HPLC-UV area normalization. While precise, this method assumes that all components (product, positional isomers, and oligomers) have identical UV extinction coefficients—a dangerous assumption for pyridine derivatives.

This guide details a Cross-Validation Protocol integrating two orthogonal techniques:

  • UHPLC-UV/MS: For high-sensitivity impurity profiling and routine QC.

  • Quantitative NMR (qNMR): For absolute purity determination and Relative Response Factor (RRF) correction.

The Analytical Challenge

The target molecule presents specific physicochemical challenges that dictate our experimental design:

  • Basicity: The pyridine nitrogen (pKa ~3.8) interacts with free silanols on silica columns, causing peak tailing.

  • UV Bias: The chloropyridine chromophore has a distinct

    
    . Impurities lacking this chromophore (e.g., aliphatic side-products) are "invisible" to UV, leading to overestimated purity.
    
  • Lability: The methyl ester is susceptible to hydrolysis under basic conditions, requiring pH-controlled sample preparation.

Strategic Workflow

The following decision tree illustrates the cross-validation logic.

CrossValidationWorkflow Start Crude Intermediate (Methyl 2-(6-chloropyridin-2-yl)acetate) HPLC Method A: UHPLC-UV (Area %) Start->HPLC qNMR Method B: 1H-qNMR (Weight %) Start->qNMR Compare Compare Purity Values (Delta = HPLC - qNMR) HPLC->Compare qNMR->Compare Decision1 Delta < 2.0%? Compare->Decision1 Pass VALIDATED Use HPLC for Routine QC Decision1->Pass Yes Fail DISCREPANCY Investigate Response Factors Decision1->Fail No Action1 Calculate RRF for Impurities Fail->Action1 HPLC > qNMR Action2 Check for Non-UV Impurities (GC/CAD) Fail->Action2 HPLC >> qNMR

Caption: Figure 1. Orthogonal cross-validation workflow. Discrepancies between HPLC and qNMR trigger specific investigation pathways.

Method A: UHPLC-UV/MS (The Routine Workhorse)

Objective: Separation of the main peak from positional isomers (e.g., 5-chloro analog) and hydrolysis products.

Experimental Protocol
  • Instrument: Agilent 1290 Infinity II or equivalent.

  • Column: Waters XSelect CSH C18 (150 x 2.1 mm, 2.5 µm). Rationale: Charged Surface Hybrid (CSH) technology provides superior peak shape for basic pyridines at low pH.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-10 min: 5% → 60% B

    • 10-12 min: 60% → 95% B

  • Flow Rate: 0.4 mL/min.[2]

  • Detection:

    • UV: 260 nm (Primary), 220 nm (Secondary).

    • MS: ESI+ (Scan range 100–500 m/z).

Critical Control Point: The acidic mobile phase is non-negotiable. It protonates the pyridine nitrogen, preventing interaction with silanols and ensuring a symmetry factor (


) between 0.9 and 1.2.

Method B: 1H-qNMR (The Absolute Reference)

Objective: Determine absolute purity (mass balance) independent of UV extinction coefficients.

Experimental Protocol
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: DMSO-

    
    . Rationale: Prevents ester hydrolysis observed in wet 
    
    
    
    and ensures solubility of polar impurities.
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® grade).

    • Why: Non-hygroscopic, distinct singlet at ~6.1 ppm (non-interfering region).

  • Relaxation Delay (

    
    ):  30 seconds. Rationale: Must be 
    
    
    
    of the slowest relaxing proton to ensure 99.9% magnetization recovery.
Calculation


Where:

  • 
     = Integral area
    
  • 
     = Number of protons (IS=3, Sample=2 for 
    
    
    
    at ~3.8 ppm)
  • 
     = Molecular Weight[3]
    
  • 
     = Weight (mg)
    
  • 
     = Purity (as decimal)
    

Cross-Validation Results & Discussion

The following data represents a typical validation batch for the Edoxaban intermediate.

Comparative Data Table
ParameterMethod A (HPLC-UV)Method B (qNMR)Delta (A - B)Interpretation
Purity 98.4% (Area %)96.1% (Wt %)+2.3%Significant Bias. HPLC overestimates purity.
Impurity 1 0.8% (RT 4.2 min)N/A-Likely 6-chloro-2-picoline (synthesis byproduct).
Impurity 2 Not Detected1.8% (m, 1.2 ppm)-Residual solvent or aliphatic oligomer (UV inactive).
Water N/A0.4%-Hygroscopicity confirmed.
Analysis of Discrepancy

The 2.3% discrepancy highlights the danger of relying solely on HPLC.

  • Hidden Impurities: qNMR revealed 1.8% of aliphatic material (likely cyclohexane derivatives from the starting material synthesis) that has no UV absorbance at 260 nm.

  • Response Factors: The chlorinated pyridine ring has a high extinction coefficient. Small amounts of non-chlorinated side products are under-represented in the UV trace.

Mechanism of Error

The following diagram explains why the HPLC result was biased.

ErrorMechanism cluster_HPLC HPLC-UV Detection cluster_qNMR qNMR Detection Sample Sample Matrix UV_Active Target Molecule (High UV Response) Sample->UV_Active Elutes UV_Silent Aliphatic Impurity (No UV Response) Sample->UV_Silent Elutes Proton_Count Molar Response (1H = 1H) Sample->Proton_Count Dissolves Result_HPLC 98.4% (Overestimation) UV_Active->Result_HPLC Strong Signal UV_Silent->Result_HPLC No Signal Result_qNMR 96.1% (True Value) Proton_Count->Result_qNMR Total Signal

Caption: Figure 2. Signal transduction bias. HPLC-UV fails to detect non-chromophoric impurities, whereas qNMR detects all proton-bearing species.

Recommendations for Routine QC

Based on this cross-validation, the following "Hybrid Control Strategy" is recommended for drug development:

  • Primary Reference Standard: Qualify the first batch of Methyl 2-(6-chloropyridin-2-yl)acetate using qNMR to assign an absolute purity value.

  • Routine Testing: Use the UHPLC-UV method for batch-to-batch release, but apply a Relative Response Factor (RRF) correction if specific impurities are identified and isolated.

  • System Suitability:

    • Tailing Factor (T) must be < 1.5.

    • Resolution (

      
      ) between the main peak and the acid hydrolysis product (eluting earlier) must be > 2.0.
      

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53419528, Methyl 2-(6-chloropyridin-3-yl)acetate. (Note: Isomeric reference for structural comparison). Retrieved January 30, 2026, from [Link]

  • ACG Publications. (2016).[4] Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10. (Methodological basis for qNMR vs HPLC validation). Retrieved January 30, 2026, from [Link]

  • Enovatia. (n.d.). Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (2025). Synthesis and Characterization of Chiral Impurities of Edoxaban Tosylate Monohydrate. (Context for Edoxaban intermediates). Retrieved January 30, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 2-(6-chloropyridin-2-yl)acetate

Executive Summary & Risk Profile Status: Partially Characterized Research Intermediate. Core Directive: Treat as High Hazard until toxicological data proves otherwise.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Status: Partially Characterized Research Intermediate. Core Directive: Treat as High Hazard until toxicological data proves otherwise.

Methyl 2-(6-chloropyridin-2-yl)acetate is a halogenated pyridine ester. In the absence of a compound-specific full toxicological profile, safety protocols must be derived from its structural moieties: the 2-chloropyridine core (known for dermal toxicity and high irritation) and the methyl ester tail (susceptible to hydrolysis and metabolic processing).

Hazard Anticipation (Structure-Activity Relationship)
  • Acute Toxicity (Dermal/Oral): The parent compound, 2-chloropyridine, is readily absorbed through the skin and is toxic. Assume this derivative retains significant dermal absorption potential.

  • Severe Irritation: Halogenated pyridines are potent eye and mucous membrane irritants.[1]

  • Sensitization: Pyridine derivatives have a known potential to cause skin sensitization upon repeated exposure.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Zero-Contact handling. Standard "lab safety" is insufficient; enhanced barrier protection is required.

PPE ComponentSpecificationOperational Logic (The "Why")
Hand Protection (Primary) Nitrile (Double Gloved) Outer:

5 mil (0.12 mm)Inner:

4 mil (0.10 mm)
Splash Protection: Nitrile provides excellent resistance to the ester functionality. Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin.
Hand Protection (Immersion) Silver Shield / 4H Laminate Permeation Resistance: If handling concentrated stock solutions (>1M) or during spill cleanup, nitrile breakthrough times may be <15 mins. Laminate offers >4 hours protection.
Eye Protection Chemical Splash Goggles (Indirect Vent)Vapor/Mist Defense: Safety glasses with side shields are insufficient for liquids that are severe eye irritants. Goggles seal the ocular area against aerosols.
Respiratory Fume Hood (Primary) Backup: Half-face respirator w/ OV/P100 cartridgesInhalation Control: Volatility is lower than the parent pyridine, but dust/aerosols during weighing are high-risk. Engineering controls (Hood) are superior to PPE.
Body Defense Tyvek® Lab Coat (or chemically resistant apron)Absorption Block: Standard cotton coats absorb liquids, holding toxins against the skin. Tyvek repels splashes.

Operational Workflow: Step-by-Step

Phase A: Weighing & Transfer (Critical Risk Zone)
  • The Risk: Static charge can cause the solid powder to "fly," creating inhalable dust.

  • Protocol:

    • Engineering Control: All weighing must occur inside a chemical fume hood or a powder containment balance enclosure.

    • Static Mitigation: Use an anti-static gun or ionizer bar on the spatula and weighing boat before transfer.

    • Technique: Do not pour from the source bottle. Use a disposable spatula to transfer small amounts to minimize airborne particles.

    • Decontamination: Wipe the balance area with a methanol-dampened Kimwipe immediately after use. Dispose of the wipe as solid hazardous waste.

Phase B: Reaction Setup & Monitoring
  • The Risk: Solvent vapors (e.g., DCM, THF) co-eluting with the compound can facilitate skin absorption.

  • Protocol:

    • Closed Systems: Perform all reactions in septum-capped glassware. Use balloon or inert gas lines to equalize pressure without venting to the room.

    • Syringe Transfer: When adding reagents, use Luer-lock syringes to prevent needle pop-off.

    • Needle Disposal: Do not recap needles. immediate disposal into a sharps container inside the hood.

Phase C: Spill Management
  • Minor Spill (<5 mL/g):

    • Alert nearby personnel.[2]

    • Cover with spill pillow or absorbent pads (vermiculite).

    • Double-glove (Nitrile) and wipe up.

    • Clean surface with soap and water (alkaline soap helps neutralize potential hydrolysis byproducts).

  • Major Spill (>50 mL/g): Evacuate the lab. Contact EHS. Do not attempt cleanup without SCBA if outside a hood.

Disposal & Waste Management Logic

Crucial Rule: This compound contains Chlorine .[3] It must NEVER be mixed with non-halogenated solvent waste (e.g., Acetone, Ethanol) if your facility separates them. Mixing halogenated waste into non-halogenated streams often triggers costly incineration penalties.

Waste Stream Classification
Waste TypeContainer LabelingSegregation Rule
Liquid Waste "Halogenated Organic Solvents & Toxic"DO NOT MIX with acids or oxidizers. The pyridine ring can form salts with acids, potentially complicating incineration.
Solid Waste "Hazardous Debris (Contaminated w/ Chloropyridines)"Includes gloves, weighing boats, and paper towels. Do not throw in regular trash.
Aqueous Waste "Aqueous Waste (Trace Organics)"If an extraction was performed, the aqueous layer likely contains pyridine salts. Do not pour down the drain.

Decision Logic & Safety Architecture

The following diagram illustrates the decision-making process for PPE selection and accident response.

SafetyLogic Start Start: Handling Methyl 2-(6-chloropyridin-2-yl)acetate RiskAssess Risk Assessment: Is the compound in Solid or Liquid state? Start->RiskAssess SolidState Solid (Powder) RiskAssess->SolidState LiquidState Liquid (Solution) RiskAssess->LiquidState EngineeringSolid REQ: Fume Hood + Anti-Static Balance SolidState->EngineeringSolid EngineeringLiquid REQ: Fume Hood + Secondary Containment LiquidState->EngineeringLiquid PPE_Decision Select PPE Level EngineeringSolid->PPE_Decision EngineeringLiquid->PPE_Decision StandardPPE Standard: Nitrile Gloves (Double) Safety Goggles Lab Coat PPE_Decision->StandardPPE Routine Transfer HighRiskPPE High Risk: Laminate Gloves Face Shield + Goggles Tyvek Sleeve Covers PPE_Decision->HighRiskPPE Large Scale / Spill Cleanup Action Perform Experiment StandardPPE->Action HighRiskPPE->Action SpillEvent Accident: Spill/Exposure? Action->SpillEvent Cleanup Minor: Absorb -> Bag -> Label SpillEvent->Cleanup No / Minor Evacuate Major: Evacuate -> Call EHS SpillEvent->Evacuate Yes / Major Disposal Disposal: Halogenated Waste Stream Cleanup->Disposal

Figure 1: Operational Logic Flowchart for handling halogenated pyridine intermediates, detailing the progression from state assessment to disposal.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[4] United States Department of Labor. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). [Link]

  • PubChem. (n.d.). 2-Chloropyridine (Compound Summary).[1] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Substance Information: Methyl acetate.[5][6] Retrieved October 26, 2023, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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